Oleaside A
Description
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,28+,29-,30-/m1/s1 |
InChI Key |
DFDVWAJDFYYBAC-ZSAFCDTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Secoiridoids: A Technical Guide to the Isolation of Oleoside-Type Compounds from Olea europaea
A Note on Terminology: Initial searches for "Oleaside A" did not yield a specific, characterized compound within publicly available scientific literature. It is possible that this is a trivial name, a novel but yet unpublished molecule, or a misnomer. This guide will therefore focus on a closely related and well-documented oleoside-type secoiridoid glucoside, Oleoside (B1148882) 11-methyl ester , as a representative example. The methodologies and principles described herein are broadly applicable to the isolation of similar secoiridoids from their natural sources.
Secoiridoid glucosides are a class of monoterpenoids characterized by the cleavage of the cyclopentane (B165970) ring of iridoids. They are particularly abundant in the Oleaceae family, with the olive tree (Olea europaea L.) being a prominent source.[1][2] These compounds, including oleuropein (B1677263), ligstroside, and their derivatives, are of significant interest to researchers and drug development professionals due to their wide range of reported biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][3]
Natural Sources of Oleoside-Type Secoiridoids
The primary natural source of Oleoside 11-methyl ester and other related secoiridoid glucosides is the olive tree, Olea europaea. These compounds are distributed throughout the plant, with varying concentrations in different parts:
-
Olive Fruits: Unprocessed olive fruits, particularly when unripe, are a rich source of various secoiridoids, including oleuropein and its derivatives.[1] A new phenolic glucoside, olerikaside, along with known secoiridoids like oleoside 11-methyl ester, have been isolated from the fruits of Olea europaea cv. "Lucca".[4]
-
Olive Leaves: The leaves of the olive tree are also a significant source of secoiridoids and are often utilized for extraction due to their availability as a byproduct of olive cultivation and harvesting.[5]
-
Olive Oil and Byproducts: While the processing of olives into oil can alter the profile of secoiridoids, both olive oil and its waste products can contain these valuable compounds.[2]
Experimental Protocol for the Isolation of Oleoside 11-methyl ester
The following is a generalized protocol for the isolation of Oleoside 11-methyl ester from Olea europaea plant material, based on common methodologies for separating secoiridoid glucosides.
1. Plant Material Preparation:
-
Fresh, unprocessed olive fruits or leaves are collected.
-
The plant material is washed with distilled water and air-dried or freeze-dried to remove moisture.
-
The dried material is ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or a methanol/water mixture, at room temperature with continuous stirring for several hours.
-
The extraction process is often repeated multiple times to ensure maximum yield.
-
The resulting extracts are combined and filtered to remove solid plant debris.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Purification:
-
Liquid-Liquid Partitioning: The crude extract is often resuspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove lipids and other non-polar compounds. The secoiridoid glucosides typically remain in the aqueous or ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel, Sephadex LH-20, or Amberlite XAD resins.
-
Silica Gel Chromatography: The sample is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. The sample is typically eluted with methanol.
-
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase is typically a gradient of water (often acidified with formic acid or acetic acid) and methanol or acetonitrile.
-
Elution is monitored by a UV detector, as secoiridoids exhibit characteristic UV absorbance.
-
Fractions corresponding to the peak of Oleoside 11-methyl ester are collected.
-
4. Structure Elucidation:
-
The purity and identity of the isolated Oleoside 11-methyl ester are confirmed using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Quantitative Data Summary
The yield of specific secoiridoid glucosides can vary significantly depending on the plant material, geographical origin, harvesting time, and the extraction and purification methods employed. The following table provides a general overview of expected yields for major secoiridoids from Olea europaea.
| Compound | Plant Source | Typical Yield Range (% of dry weight) | Purity |
| Oleuropein | Olive Leaves | 1 - 14% | >95% (after HPLC) |
| Oleoside 11-methyl ester | Olive Fruits | 0.1 - 2% | >95% (after HPLC) |
| Ligstroside | Olive Leaves | 0.5 - 5% | >95% (after HPLC) |
Isolation Workflow Diagram
The following diagram illustrates the general workflow for the isolation of oleoside-type secoiridoid glucosides from Olea europaea.
This comprehensive guide provides a framework for the isolation and characterization of Oleoside 11-methyl ester and related secoiridoid glucosides from Olea europaea. The detailed methodologies and workflow are intended to assist researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olea europaea L-derived secoiridoids: Beneficial health effects and potential therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new secoiridoid glucoside from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SECOIRIDOIDS FROM OLEA-EUROPAEA [air.unimi.it]
The Dawn of Lipid Chemistry: A Technical Guide to the Discovery and Historical Research of Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature and a fundamental component of human nutrition and physiology.[1] Its discovery and the subsequent elucidation of its chemical nature in the early 19th century marked a pivotal moment in the history of chemistry, laying the groundwork for the field of lipid science. This technical guide provides an in-depth exploration of the discovery of oleic acid, the pioneering experimental methodologies used in its initial isolation and characterization, and the early research into its biological significance. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the historical context and foundational science of this crucial biomolecule.
The Discovery of Oleic Acid: The Pioneering Work of Michel Eugène Chevreul
The discovery of oleic acid is inextricably linked to the groundbreaking research of French chemist Michel Eugène Chevreul.[2][3] In the early 19th century, Chevreul embarked on a systematic investigation of the composition of animal fats, a class of compounds that were poorly understood at the time. His meticulous work, culminating in his seminal 1823 publication, "Recherches chimiques sur les corps gras d'origine animale" (Chemical Research on Fats of Animal Origin), revolutionized the understanding of fats and introduced the concept of fatty acids to the scientific lexicon.[2][4][5]
Chevreul's research began with the observation that fats were not simple, homogenous substances.[6] Through a series of innovative experimental techniques, he demonstrated that fats are composed of a "sweet principle," which he named glycerin (now known as glycerol), and acidic substances that he termed "fatty acids."[6]
During his investigations, Chevreul subjected various animal fats to saponification, the process of boiling with an alkali to produce soap.[6] He observed that soap was not a single compound but a mixture of different salts of these newly discovered fatty acids.[6] He developed a method to separate these fatty acids based on their different physical properties. He was the first to isolate and identify several fatty acids, including stearic acid, a solid, and a liquid fatty acid he initially named "fluid fat" in 1813, which he later termed oleic acid (from the Latin oleum, meaning oil).[6] Chevreul's work established that the physical state of a fat (solid or liquid) was determined by the relative proportions of the solid (stearine) and liquid (elaine, rich in oleic acid) glycerides it contained.[3]
Historical Experimental Protocols
Chevreul's success in isolating and characterizing oleic acid was due to his systematic and innovative application of a combination of chemical and physical separation techniques. The following sections detail the probable methodologies he employed, based on historical accounts of his work.
Saponification of Animal Fats
The initial step in Chevreul's process was the saponification of animal fats, such as lard or tallow. This involved heating the fat with a solution of potassium hydroxide (B78521) (potash) or sodium hydroxide (soda lye).
Protocol:
-
A known quantity of animal fat was placed in a flask.
-
An aqueous solution of potassium hydroxide was added to the flask.
-
The mixture was heated, likely over a gentle flame, and stirred continuously to ensure a complete reaction.
-
The heating was continued until the fat was completely saponified, forming a homogenous soap solution.
-
The resulting soap was then treated with an acid, such as hydrochloric acid, to liberate the free fatty acids from their potassium salts.
Separation of Fatty Acids by Fractional Crystallization and Pressing
Chevreul's key innovation was the separation of the solid and liquid fatty acids. He exploited the difference in their melting points through a process of fractional crystallization and pressing.
Protocol:
-
The mixture of free fatty acids obtained from saponification was allowed to cool.
-
As the mixture cooled, the solid fatty acids (primarily stearic acid and palmitic acid) would crystallize out of the liquid oleic acid.
-
This semi-solid mass was then subjected to pressing, likely between sheets of absorbent paper or cloth, to physically squeeze out the liquid oleic acid from the solid stearic and palmitic acids.
-
This process of cooling and pressing was likely repeated multiple times to achieve a purer separation of the liquid oleic acid.
Purification by Distillation
To further purify the isolated oleic acid, Chevreul employed distillation, a technique that separates substances based on their different boiling points.
Protocol:
-
The crude oleic acid obtained from pressing was placed in a distillation apparatus.
-
The apparatus was heated, and the oleic acid was distilled, leaving behind less volatile impurities.
-
The distilled oleic acid was collected as the purified product.
Quantitative Data from Historical Research
While the precision of 19th-century analytical methods was limited compared to modern techniques, early researchers, including Chevreul, made significant efforts to quantify the physical and chemical properties of the substances they discovered. The following table summarizes some of the key quantitative data for oleic acid, with modern values provided for comparison. It is important to note that the historical values are approximations based on the available literature and the analytical capabilities of the era.
| Property | Historical Value (19th Century Estimate) | Modern Value |
| Physical Properties | ||
| Melting Point | ~14 °C | 13-14 °C[1] |
| Boiling Point | Not precisely determined | 360 °C (decomposes)[7] |
| Density | Lighter than water | ~0.895 g/mL[1] |
| Solubility | Insoluble in water, soluble in alcohol | Insoluble in water, soluble in ethanol[1] |
| Chemical Properties | ||
| Molecular Formula | Not determined | C₁₈H₃₄O₂[1] |
| Molar Mass | Not determined | 282.46 g/mol [7] |
| Chemical Nature | Unsaturated carboxylic acid | Monounsaturated omega-9 fatty acid[1] |
Early Research on the Physiological Role of Oleic Acid
The concept of cellular signaling pathways as we understand them today did not exist in the 19th century. However, early research laid the foundation for our current understanding of the physiological effects of fatty acids. After the discovery of different types of fatty acids, scientists began to investigate their roles in the body.
Early nutritional studies in the late 19th and early 20th centuries focused on the energetic value of fats. It was recognized that fats, and by extension their constituent fatty acids like oleic acid, were a major source of calories.
It wasn't until the early 20th century that the essentiality of certain fatty acids was discovered by George and Mildred Burr.[8] While oleic acid is not an essential fatty acid (meaning the body can synthesize it), this discovery opened the door to understanding the specific biological roles of different fatty acids. Early observations likely included the role of fats in the absorption of fat-soluble vitamins and the general importance of dietary fats for health. The distinct physical properties of oleic acid (liquid at room temperature) compared to saturated fats also led to early speculation about their different roles in biological systems.
Visualizations
Experimental Workflow for the Isolation of Oleic Acid
The following diagram illustrates the logical workflow of Chevreul's experimental process for isolating oleic acid from animal fat.
Caption: Chevreul's workflow for isolating oleic acid.
Logical Relationship of Early Lipid Chemistry Concepts
This diagram illustrates the conceptual relationships established by Chevreul's research, which formed the foundation of lipid chemistry.
Caption: Foundational concepts of 19th-century lipid chemistry.
Conclusion
The discovery of oleic acid by Michel Eugène Chevreul was a landmark achievement in the history of science. His meticulous and innovative experimental work not only led to the isolation and characterization of this ubiquitous fatty acid but also established the fundamental principles of lipid chemistry. The experimental protocols he developed, relying on saponification, fractional crystallization, and distillation, remained foundational for decades. While our understanding of the intricate biological roles of oleic acid, including its involvement in complex signaling pathways, has evolved significantly, the pioneering research of the 19th century provided the essential chemical framework upon which all subsequent knowledge has been built. For modern researchers in lipidomics and drug development, an appreciation of this historical context offers valuable perspective on the enduring importance of this fundamental biomolecule.
References
- 1. Oleic acid - Wikipedia [en.wikipedia.org]
- 2. Recherches Chimiques sur les corps gras d'origine Animale by Chevreul, Michel Eugene: Good Hardcover (1823) 1st Edition., Signed by Author(s) | Emerald Booksellers [abebooks.com]
- 3. Chevreul Work | Cyberlipid [cyberlipid.gerli.com]
- 4. A chemical study of oils and fats of animal origin | Recherches chimiques sur les corps gras d'origine animale. English [agris.fao.org]
- 5. Recherches chimiques sur les corps gras d'origine animale / Par M.E. Chevreul. | Wellcome Collection [wellcomecollection.org]
- 6. ocl-journal.org [ocl-journal.org]
- 7. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Oleic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Oleic acid, a monounsaturated fatty acid, has garnered significant attention for its diverse biological activities. Preliminary studies have begun to elucidate its mechanisms of action, revealing its influence on key cellular processes such as inflammation and apoptosis. This document provides a technical guide to the early-stage research on oleic acid's mechanism of action, consolidating data on its effects on signaling pathways and providing an overview of the experimental methodologies employed.
I. Anti-inflammatory Effects of Oleic Acid
Oleic acid has demonstrated notable anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. Oleic acid has been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[1][2][3] In lipopolysaccharide (LPS)-stimulated macrophages, oleic acid treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB, which is a critical step in NF-κB activation.[1] This inhibitory effect results in the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are pre-treated with varying concentrations of oleic acid for a specified duration (e.g., 2 hours) before stimulation with LPS (e.g., 10 ng/mL) for 30 minutes.
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of IκBα and NF-κB p65.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Table 1: Effect of Oleic Acid on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW 264.7 cells
| Treatment | TNF-α Expression (% of Control) | IL-6 Expression (% of Control) | IL-1β Expression (% of Control) |
| Control | 100 | 100 | 100 |
| LPS (10 ng/mL) | Varies (significantly increased) | Varies (significantly increased) | Varies (significantly increased) |
| Oleic Acid (5 µM) + LPS | Varies (decreased vs. LPS) | Varies (decreased vs. LPS) | Varies (decreased vs. LPS) |
| Oleic Acid (10 µM) + LPS | Varies (further decreased vs. LPS) | Varies (further decreased vs. LPS) | Varies (further decreased vs. LPS) |
| Oleic Acid (50 µM) + LPS | Varies (significantly decreased vs. LPS) | Varies (significantly decreased vs. LPS) | Varies (significantly decreased vs. LPS) |
Note: Specific quantitative values would be extracted from individual studies.
The MAPK signaling cascade, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in inflammation.[4] Oleic acid has been observed to inhibit the phosphorylation of JNK and p38 MAPK in LPS-stimulated RAW 264.7 cells, suggesting its ability to dampen the inflammatory response by targeting these pathways.[5] However, in some contexts, such as in acute lung injury models, oleic acid has been shown to activate the ERK pathway.[6]
Experimental Protocol: Analysis of MAPK Phosphorylation via Western Blot
The protocol is similar to that described for the NF-κB pathway, with the primary antibodies targeting the phosphorylated and total forms of JNK, p38, and ERK.
Table 2: Effect of Oleic Acid on MAPK Phosphorylation in LPS-stimulated RAW 264.7 cells
| Treatment | p-JNK / Total JNK Ratio | p-p38 / Total p38 Ratio |
| Control | Baseline | Baseline |
| LPS (10 ng/mL) | Increased | Increased |
| Oleic Acid (5 µM) + LPS | Decreased vs. LPS | Decreased vs. LPS |
| Oleic Acid (10 µM) + LPS | Further decreased vs. LPS | Further decreased vs. LPS |
| Oleic Acid (50 µM) + LPS | Significantly decreased vs. LPS | Significantly decreased vs. LPS |
Note: Specific quantitative values would be extracted from individual studies.
Caption: Oleic Acid's Inhibition of Inflammatory Signaling Pathways.
II. Induction of Apoptosis by Oleic Acid
Oleic acid has been shown to induce apoptosis in various cell types, including neuronal cells and cancer cells.[7][8][9] The underlying mechanisms appear to be cell-type specific and can involve both caspase-dependent and -independent pathways.
In cultured hippocampal neurons, oleic acid induces apoptosis in a time- and concentration-dependent manner.[7] This process is characterized by the dephosphorylation of the pro-apoptotic protein Bad, without a significant increase in caspase-3 activity.[7] This suggests a caspase-3-independent mechanism of apoptosis induction in these cells.
Experimental Protocol: Assessment of Apoptosis by Nuclear Staining
-
Cell Culture and Treatment: Primary cortical or hippocampal neurons are cultured on poly-D-lysine coated coverslips. Cells are treated with varying concentrations of oleic acid for different time points (e.g., 24 and 48 hours).
-
Nuclear Staining: Cells are fixed with 4% paraformaldehyde and stained with a fluorescent nuclear dye such as Hoechst 33342 or DAPI.
-
Microscopy: The stained nuclei are visualized using a fluorescence microscope. Apoptotic nuclei are identified by their characteristic condensed and fragmented morphology.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of nuclei in several random fields.
Table 3: Effect of Oleic Acid on Neuronal Apoptosis
| Cell Type | Oleic Acid Concentration | Treatment Duration | % Apoptotic Cells |
| Hippocampal Neurons | 0 µM (Control) | 24 h | Baseline |
| 50 µM | 24 h | Increased | |
| 100 µM | 24 h | Significantly Increased | |
| 100 µM | 48 h | Further Increased |
Note: Specific quantitative values would be extracted from individual studies.
In contrast to its effects on neuronal cells, the pro-apoptotic activity of oleic acid in cancer cells may involve different pathways. Studies have suggested that oleic acid can induce apoptosis in cancer cells, potentially through mechanisms related to oxidative stress and endoplasmic reticulum (ER) stress.[10]
Caption: Oleic Acid-Induced Caspase-Independent Apoptosis Pathway.
III. Concluding Remarks
The preliminary studies on oleic acid's mechanism of action highlight its potential as a modulator of key cellular signaling pathways involved in inflammation and apoptosis. Its ability to inhibit the NF-κB and MAPK pathways underscores its anti-inflammatory potential. Furthermore, its capacity to induce apoptosis through various mechanisms suggests its potential utility in cancer research. Further in-depth studies are warranted to fully elucidate the molecular targets of oleic acid and to explore its therapeutic applications in various disease contexts. The experimental protocols and data presented herein provide a foundational guide for researchers and professionals in the field of drug development to design and interpret future investigations into the multifaceted biological activities of oleic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A network pharmacology approach: Inhibition of the NF-κB signaling pathway contributes to the NASH preventative effect of an Oroxylum indicum seed extract in oleic acid-stimulated HepG2 cells and high-fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleic acid attenuates asthma pathogenesis via Th1/Th2 immune cell modulation, TLR3/4-NF-κB-related inflammation suppression, and intrinsic apoptotic pathway induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid causes apoptosis and dephosphorylates Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olive (Olea europaea) leaf extract induces apoptosis and monocyte/macrophage differentiation in human chronic myelogenous leukemia K562 cells: insight into the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acids and their lipid mediators in the induction of cellular apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Spectrum of Oleic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, and its various derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. These compounds present a promising avenue for the development of novel therapeutic agents, particularly in an era of rising antibiotic resistance. This technical guide provides a comprehensive overview of the antimicrobial activity of oleic acid derivatives, detailing their spectrum of activity, mechanisms of action, and the experimental methodologies used for their evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Antimicrobial Spectrum and Potency
The antimicrobial efficacy of oleic acid derivatives varies depending on the specific chemical modification of the oleic acid backbone and the target microorganism. The activity is generally more pronounced against Gram-positive bacteria and certain fungi, although some derivatives have shown activity against Gram-negative bacteria.
Table 1: Antibacterial Activity of Oleic Acid and its Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Streptococcus mutans | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Oleic Acid | 1000 | 25 (bacteriostatic) | Inactive | Inactive | [1][2][3] |
| Methyl Oleate | - | Significant killing activity at 2.5 | - | - | [3] |
| Ethyl Oleate | - | 64% inhibition at 25 | - | - | [3] |
| Oleoyl Amide (Primary) | - | - | - | - | [4][5] |
| Metal-Oleoyl Amide Complexes | High activity at low concentrations | - | High activity at low concentrations | - | [6] |
| Biotransformation Metabolites | 0.98 - 2000 | - | 0.98 - 2000 | - | [7][8] |
Note: '-' indicates data not available in the cited sources. MIC values can vary based on the specific strain and experimental conditions.
Table 2: Antifungal Activity of Oleic Acid and its Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Phytopathogenic Fungi | Reference(s) |
| Oleic Acid | 35% growth reduction at 1000 µM | - | Active against Blumeria graminis | [9][10] |
| Methyl Oleate | - | - | Active against Blumeria graminis | [10] |
| Ethyl Oleate | - | - | Active against Blumeria graminis | [10] |
| Oleic Acid Propyl Ester | Antifungal | - | - | [11] |
| Oleoyl Amide (Primary) | Good inhibitor | - | Active against Fusarium solani, etc. | [4][5] |
| Biotransformation Metabolites | Good inhibitory activity | Good inhibitory activity | - | [8] |
Note: '-' indicates data not available in the cited sources. Activity can be presented as MIC, percentage inhibition, or qualitative assessment.
Mechanisms of Antimicrobial Action
The primary mechanism of action for oleic acid and its derivatives involves the disruption of the microbial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately cell death.[12][13] Additionally, some derivatives have been shown to inhibit essential cellular processes.
Signaling Pathway for Membrane Disruption by Oleic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of linoleic and oleic acids isolated from Helichrysum pedunculatum: a plant used during circumcision rites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of antibacterial activity of transition metal-oleoyl amide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bactericidal Effect of Oleic Acid on Group A Streptococci: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oleamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleamide (B13806) (cis-9,10-octadecenamide) is an endogenous fatty acid amide that has garnered significant interest within the scientific community for its diverse physiological roles, including the regulation of sleep, pain, and mood. As a signaling molecule, its therapeutic potential is a subject of ongoing research. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for the development of oleamide-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of oleamide, details key experimental methodologies, and visualizes its primary signaling pathways.
Pharmacokinetics and Bioavailability of Oleamide
The study of oleamide's pharmacokinetics is complex due to its endogenous nature and rapid metabolism. While a complete pharmacokinetic profile with parameters such as Cmax, Tmax, AUC, and absolute bioavailability is not well-documented in publicly available literature, existing studies provide valuable qualitative and semi-quantitative insights into its ADME properties.
Absorption
Following oral administration, oleamide is absorbed in the small intestine. Evidence suggests that the transmembrane receptor CD36 is involved in its uptake into intestinal epithelial cells. From there, it is primarily transported into the portal vein, bound to albumin, rather than through the lymphatic system. In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have been employed to investigate its permeability. However, a significant portion of orally ingested oleamide is degraded within the small intestine, which likely contributes to a low oral bioavailability.
Distribution
Oleamide is a lipophilic molecule capable of crossing the blood-brain barrier. It was first discovered in the cerebrospinal fluid (CSF) of sleep-deprived cats, and its presence in the central nervous system is well-established. Endogenous levels of oleamide have been quantified in the plasma and CSF of rats, with higher concentrations found in the CSF. Following intraperitoneal injection in rats, initial brain concentrations have been estimated to be in the micromolar range.
Metabolism
The primary metabolic pathway for oleamide is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). This enzyme converts oleamide into oleic acid and ammonia. FAAH is widely distributed throughout the body, with high concentrations in the liver and brain, leading to a rapid breakdown of oleamide and a short biological half-life. The inhibition of FAAH has been shown to significantly increase the endogenous levels of oleamide, a strategy being explored to enhance its therapeutic effects.
Excretion
Detailed studies on the excretion of oleamide and its metabolites are limited. It is presumed that the primary metabolite, oleic acid, enters the fatty acid pool and is either utilized for energy or stored. The nitrogen from the amide group is likely converted to urea (B33335) and excreted by the kidneys.
Quantitative Pharmacokinetic Data
As of this writing, a comprehensive table of pharmacokinetic parameters for oleamide from preclinical studies is not available in the peer-reviewed literature. The table below summarizes the available data on endogenous levels and findings from a study on an oleamide analogue, which may provide some context for future pharmacokinetic studies.
| Parameter | Species | Matrix | Value | Administration Route | Notes |
| Endogenous Level | Rat | Plasma | 9.9 ng/mL | - | Baseline physiological concentration.[1] |
| Endogenous Level | Rat | CSF | 44 ng/mL | - | Baseline physiological concentration.[1] |
| Oleamide Analogue (Compound 13) | |||||
| T½ (half-life) | Rat | Plasma | 2.41 ± 1.73 h | 10 mg/kg, Intraperitoneal | Data for an analogue, not oleamide. |
| Tmax | Rat | Plasma | 0.25 h | 10 mg/kg, Intraperitoneal | Data for an analogue, not oleamide. |
| Cmax | Rat | Plasma | 1570 ± 530 ng/mL | 10 mg/kg, Intraperitoneal | Data for an analogue, not oleamide. |
| AUC(0-inf) | Rat | Plasma | 2430 ± 1040 hng/mL | 10 mg/kg, Intraperitoneal | Data for an analogue, not oleamide. |
| T½ (half-life) | Rat | Plasma | 2.14 ± 0.54 h | 20 mg/kg, Oral | Data for an analogue, not oleamide. |
| Tmax | Rat | Plasma | 0.5 h | 20 mg/kg, Oral | Data for an analogue, not oleamide. |
| Cmax | Rat | Plasma | 230 ± 50 ng/mL | 20 mg/kg, Oral | Data for an analogue, not oleamide. |
| AUC(0-inf) | Rat | Plasma | 630 ± 150 hng/mL | 20 mg/kg, Oral | Data for an analogue, not oleamide. |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of oleamide pharmacokinetics.
In Vitro Intestinal Permeability: Caco-2 Cell Assay
Objective: To assess the intestinal permeability of oleamide.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Oleamide, dissolved in a suitable vehicle (e.g., ethanol, then diluted in transport buffer), is added to the apical (AP) side of the monolayer to assess absorption (AP to basolateral (BL) transport).
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, oleamide is added to the basolateral side, and samples are collected from the apical side.
-
-
Quantification: The concentration of oleamide in the collected samples is determined using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of oleamide.
In Vivo Absorption Pathway: Portal Vein Cannulation in Rats
Objective: To determine the primary absorption pathway of oleamide from the intestine.
Methodology:
-
Surgical Procedure:
-
Rats are anesthetized, and a midline laparotomy is performed.
-
A catheter is inserted into the portal vein for blood sampling. A separate catheter may be placed in the jugular vein for systemic blood sampling.
-
A cannula may also be placed in the duodenum for direct administration of oleamide.
-
-
Oleamide Administration: A solution of oleamide is administered into the duodenum via the cannula.
-
Sample Collection: Blood samples are drawn from the portal and jugular vein catheters at predetermined time points.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and oleamide concentrations are quantified using LC-MS/MS.
-
Data Analysis: The concentration-time profiles of oleamide in the portal and systemic circulation are compared to determine the extent of absorption via the portal route.
Quantification of Oleamide in Biological Matrices: LC-MS/MS Method
Objective: To accurately quantify the concentration of oleamide in plasma, CSF, or tissue homogenates.
Methodology:
-
Sample Preparation:
-
A known amount of an internal standard (e.g., deuterated oleamide) is added to the biological sample.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Oleamide and the internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions are specific for each analyte.
-
-
Quantification: A calibration curve is generated using known concentrations of oleamide, and the concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard.
Signaling Pathways of Oleamide
Oleamide interacts with several key signaling pathways in the central nervous system, contributing to its diverse pharmacological effects. The following diagrams, generated using the DOT language, illustrate these interactions.
Conclusion
Oleamide presents a fascinating profile as an endogenous signaling molecule with significant therapeutic potential. However, a comprehensive understanding of its pharmacokinetics and bioavailability remains a critical gap in the current scientific literature. While qualitative data points to rapid absorption and metabolism, the lack of robust quantitative data hinders its clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to design and execute further studies aimed at elucidating the complete pharmacokinetic profile of oleamide. Such research is essential to unlock the full therapeutic promise of this intriguing bioactive lipid.
References
Methodological & Application
Application Note: Protocol for Inducing and Quantifying Lipid Accumulation with Oleic Acid in Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocytes play a central role in energy homeostasis by storing excess energy as triglycerides within lipid droplets. The study of adipogenesis and lipid accumulation is crucial for understanding metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] Oleic acid (OA), an abundant monounsaturated omega-9 fatty acid, is a key molecule used in vitro to stimulate lipid accumulation in adipocytes, mimicking hyperlipidemic conditions and providing a robust model for studying cellular lipid metabolism.[3][4]
This application note provides detailed protocols for preparing oleic acid solutions, treating cultured adipocytes to induce lipid accumulation, and quantifying the resulting increase in intracellular lipids through Oil Red O staining and triglyceride assays. Additionally, it outlines the key signaling pathways involved in this process.
Experimental Workflow
The overall experimental process involves differentiating pre-adipocytes into mature adipocytes, preparing and applying an oleic acid-BSA complex, and subsequently quantifying the accumulated intracellular lipids.
Caption: Experimental workflow for oleic acid-induced lipid accumulation.
Detailed Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
Oleic acid is poorly soluble in aqueous culture media and must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), to ensure bioavailability and prevent cytotoxicity.[5]
Materials:
-
Oleic Acid (OA)
-
Ethanol (B145695), >99.8%
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Dulbecco's Modified Eagle's Medium (DMEM), serum-free
-
Sterile, conical tubes
-
Water bath or shaker incubator set to 37°C
-
Sterile 0.22 µm filter
Procedure:
-
Prepare Oleic Acid Stock: Dissolve oleic acid in ethanol to create a high-concentration stock solution (e.g., 100-900 mM).[5] For example, prepare a 150 mM stock.
-
Prepare BSA Solution: Prepare a 10% (w/v) FAF-BSA solution in serum-free DMEM. Warm to 37°C to dissolve completely.
-
Complexation: While vortexing the BSA solution, slowly add the oleic acid stock solution to achieve the desired final molar ratio and concentration. A common molar ratio of OA to BSA is 5:1 or 6:1.[5] For a 5 mM OA stock with a 5:1 molar ratio, you would add the appropriate volume of OA stock to a BSA solution of ~0.83 mM.
-
Incubation: Place the OA-BSA solution in a 37°C shaker or water bath and incubate overnight to ensure complete complexation.[5]
-
Sterilization and Storage: Sterile filter the final complex through a 0.22 µm syringe filter. Aliquot and store at -20°C for future use.[5]
Protocol 2: Adipocyte Culture and Oleic Acid Treatment
This protocol assumes the use of 3T3-L1 pre-adipocytes, a common cell line for studying adipogenesis.
Materials:
-
Differentiated, mature 3T3-L1 adipocytes (typically 8-12 days post-induction)
-
Complete culture medium (DMEM with 10% FBS)
-
Prepared OA-BSA complex
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes to mature adipocytes according to standard protocols.
-
Prepare Treatment Media: Dilute the OA-BSA stock complex into complete culture medium to achieve the desired final concentrations of oleic acid (e.g., 100 µM, 200 µM, 300 µM).[3] Prepare a vehicle control medium containing the same concentration of BSA without oleic acid.
-
Treatment: Aspirate the existing medium from the mature adipocytes. Wash once with PBS.
-
Incubation: Add the prepared treatment or vehicle control media to the cells. Incubate for the desired duration, typically ranging from 4 to 24 hours.[3][6]
Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing as red-orange droplets.[7]
Materials:
-
Oil Red O stock solution (0.5% w/v in 100% isopropanol)[8]
-
10% Formalin or 4% Paraformaldehyde for fixation
-
Distilled water (dH₂O)
-
100% Isopropanol for elution
-
Spectrophotometer or plate reader
Procedure:
-
Fixation: Wash cells gently with PBS. Add 10% formalin and incubate for 30-60 minutes at room temperature.
-
Washing: Discard the fixative and wash the cells twice with dH₂O.
-
Isopropanol Wash: Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Staining:
-
Prepare a fresh Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of dH₂O. Let it sit for 10 minutes and filter through a Whatman filter.[8]
-
Aspirate the isopropanol and add the working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
-
Final Washes: Discard the staining solution and wash the cells 3-5 times with dH₂O until the excess stain is removed.
-
Qualitative Analysis: Add dH₂O or PBS to the wells to prevent drying and visualize the red lipid droplets under a light microscope.
-
Quantitative Analysis:
Protocol 4: Quantification of Intracellular Triglycerides
For a more direct measure of lipid accumulation, intracellular triglyceride (TG) levels can be quantified using a colorimetric or fluorometric assay kit.[9][10]
Materials:
-
Commercial Triglyceride Quantification Kit (e.g., Sigma-Aldrich MAK266)[10]
-
Cell lysis buffer (often included in the kit or 5% Nonidet P-40)[10]
-
Plate reader
Procedure:
-
Sample Preparation: Wash the oleic acid-treated cells with PBS.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions. This typically involves homogenization in a solution containing a detergent like Nonidet P-40, followed by heating to solubilize all triglycerides.[10]
-
Assay Reaction: The assay principle involves the hydrolysis of triglycerides by a lipase (B570770) to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of enzymatic reactions that produce a colored or fluorescent product.[9][11]
-
Add cell lysates and triglyceride standards to a 96-well plate.
-
Add the enzyme mix and probe solution provided in the kit.
-
Incubate for the recommended time (e.g., 30-60 minutes) at room temperature or 37°C.[9]
-
-
Measurement: Measure the absorbance (e.g., at 530-570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.[9][11]
-
Calculation: Determine the triglyceride concentration in the samples by comparing their readings to the standard curve generated from the triglyceride standards.
Data Presentation
Quantitative data from these experiments can be summarized to show the dose-dependent effect of oleic acid on lipid accumulation.
| Oleic Acid (µM) | Oil Red O Absorbance (510 nm) | Intracellular Triglycerides (nmol/well) |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 2.5 ± 0.3 |
| 100 | 0.35 ± 0.04 | 5.8 ± 0.5 |
| 200 | 0.68 ± 0.06 | 9.7 ± 0.8 |
| 300 | 0.95 ± 0.08 | 13.2 ± 1.1 |
| Table 1: Representative data showing a dose-dependent increase in lipid accumulation in mature 3T3-L1 adipocytes treated with oleic acid for 24 hours. Values are presented as mean ± standard deviation. |
Oleic Acid Signaling Pathway
Oleic acid promotes lipid accumulation by activating specific signaling pathways that upregulate the expression of genes involved in lipogenesis. Key mediators include Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the AKT2 signaling pathway.[3][12] Activation of these pathways leads to increased expression of lipogenic enzymes and lipid droplet proteins, ultimately resulting in enhanced triglyceride synthesis and storage.[3][13]
References
- 1. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Oleic acid promotes lipid accumulation in bovine adipocytes: the role of peroxisome proliferator-activated receptor alpha (PPARα) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Dietary oleic acid drives obesogenic adipogenesis via modulation of LXRα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Oleic Acid in Nanoparticle Drug Delivery Systems: A Detailed Guide for Researchers
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, has emerged as a versatile and valuable component in the design and fabrication of nanoparticle-based drug delivery systems. Its biocompatibility, biodegradability, and unique physicochemical properties make it an attractive excipient for a wide range of pharmaceutical applications. Oleic acid can function as a surfactant, a coating agent to stabilize nanoparticles, a penetration enhancer for topical delivery, and even as an active component with intrinsic therapeutic effects.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging oleic acid for the development of innovative nanoparticle drug delivery platforms.
I. Key Physicochemical Properties of Oleic Acid-Based Nanoparticles
The incorporation of oleic acid into nanoparticle formulations significantly influences their physicochemical characteristics, which in turn dictates their in vitro and in vivo performance. Key parameters such as particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency are crucial for optimizing drug delivery.
| Nanoparticle Formulation | Core Material | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Oleic Acid-Coated Iron Oxide Nanoparticles (OA-IONPs) | Iron Oxide | - | 35.21 | - | -32.7 | - | - | [1] |
| Uncoated Iron Oxide Nanoparticles (IONPs) | Iron Oxide | - | 32.12 | - | -25.3 | - | - | [1] |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | Oleic Acid | - | 185.6 ± 2.0 | 0.116 ± 0.012 | -19.8 ± 0.529 | - | - | [4] |
| Doxorubicin-loaded FA-MOC NPs | Oleoyl-chitosan | Doxorubicin | ~250 | - | - | 2.81 | 83.1 | [5] |
| Oleic Acid-Grafted Mesoporous Silica Nanoparticles | Mesoporous Silica | Doxorubicin | 352-449 | - | Negative | - | 97.6 ± 1.8 | [6][7] |
| Oleic Acid-Based Lipid Nanocarriers (Small) | Mineral Oil | - | 105 | < 0.3 | -41.0 | - | - | [8] |
| Oleic Acid-Based Lipid Nanocarriers (Medium) | Mineral Oil | - | 153 | < 0.3 | - | - | - | [8] |
| Oleic Acid-Based Lipid Nanocarriers (Large) | Mineral Oil | - | 225 | - | - | - | - | [8] |
II. Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and evaluation of oleic acid-based nanoparticles.
Protocol 1: Synthesis of Oleic Acid-Coated Iron Oxide Nanoparticles (OA-IONPs) by Co-Precipitation
This protocol describes a common method for synthesizing oleic acid-coated superparamagnetic iron oxide nanoparticles.[1][9]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Oleic acid
-
Deionized water
Procedure:
-
Prepare a 100 mL aqueous solution containing a 2:1 molar ratio of FeCl₃·6H₂O to FeCl₂·4H₂O (e.g., 0.2 M FeCl₃·6H₂O and 0.1 M FeCl₂·4H₂O).[1]
-
Heat the iron salt solution to 60-80°C with vigorous stirring.[1]
-
For oleic acid coating, add 3 mL of 9.5 mM oleic acid to the iron salt solution and continue heating at 80°C.[1]
-
Rapidly add a strong base (e.g., 14 mL of 25% NaOH or 1.5 M NH₄OH) to the solution to induce the co-precipitation of iron oxide nanoparticles.[1][10] A black precipitate should form immediately.
-
Continue stirring the reaction mixture at 80-85°C for 1-2 hours to allow for nanoparticle growth and stabilization.[10]
-
Cool the mixture to room temperature.
-
Separate the magnetic nanoparticles from the solution using a strong magnet (magnetic decantation).
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and excess oleic acid.
-
Dry the oleic acid-coated iron oxide nanoparticles under vacuum for further use.
Workflow for Synthesis and Characterization of OA-IONPs
Caption: Workflow for the synthesis and characterization of oleic acid-coated iron oxide nanoparticles.
Protocol 2: Preparation of Oleic Acid Elastic Nanoparticles (OA-ENPs)
This protocol is adapted from a study that developed elastic nanoparticles for tumor-targeted delivery.[4]
Materials:
-
Oleic acid (OA)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG₂₀₀₀-DSPE)
-
Ethanol
-
Deionized water
Procedure:
-
Co-dissolve oleic acid and mPEG₂₀₀₀-DSPE in ethanol. A common weight ratio of OA to mPEG₂₀₀₀-DSPE is 3:1.[4]
-
Slowly drop the ethanol solution into deionized water under continuous magnetic stirring.
-
Remove the ethanol from the suspension using vacuum rotary evaporation at 45°C.
-
The resulting solution should be a transparent or slightly opalescent suspension of oleic acid elastic nanoparticles.
Protocol 3: Determination of Drug Loading Efficiency and Encapsulation Efficiency
This protocol provides a general method for quantifying the amount of drug loaded into nanoparticles.[11][12][13]
Procedure:
-
Prepare a known amount of drug-loaded nanoparticles.
-
Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. This can be achieved by centrifugation or ultrafiltration.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following equations:
Encapsulation Efficiency (%): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Drug Loading Efficiency (%): DLE (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
Protocol 4: In Vitro Drug Release Study
This protocol describes a common dialysis-based method to assess the drug release profile from nanoparticles.[2][3][14]
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of release medium.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 5: Cellular Uptake and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of oleic acid-based nanoparticles on a cancer cell line.[4][15]
Materials:
-
Cancer cell line (e.g., 4T1 murine breast cancer cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
96-well plates
-
Oleic acid nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 8000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Prepare serial dilutions of the oleic acid nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the nanoparticle dilutions. Include control wells with untreated cells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Workflow for In Vitro Evaluation of Oleic Acid Nanoparticles
Caption: Workflow for the in vitro evaluation of drug-loaded oleic acid nanoparticles.
III. Mechanisms and Signaling Pathways
Dose-Dependent Tumor Targeting of Oleic Acid Nanoparticles
Recent studies have shown that oleic acid elastic nanoparticles can exhibit dose-dependent tumor targetability without the need for specific targeting ligands.[4][16][17] At low doses, the nanoparticles are primarily taken up by the liver's mononuclear phagocyte system (MPS). However, at higher doses, the MPS becomes saturated, leading to prolonged circulation and increased accumulation in the tumor tissue via the enhanced permeability and retention (EPR) effect.
Proposed Mechanism of Dose-Dependent Tumor Targeting
Caption: Proposed mechanism for the dose-dependent tumor targeting of oleic acid nanoparticles.
IV. Conclusion
Oleic acid is a highly versatile and effective component in the development of nanoparticle drug delivery systems. Its ability to form stable nanoparticles, enhance drug loading, and even contribute to targeted delivery makes it a valuable tool for pharmaceutical researchers. The protocols and data presented in this document provide a solid foundation for the design and evaluation of novel oleic acid-based nanomedicines. Further research into the specific molecular interactions and signaling pathways influenced by oleic acid nanoparticles will continue to expand their therapeutic potential.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic Acid-Conjugated Magnetic Oleoyl-Chitosan Nanoparticles for Controlled Release of Doxorubicin in Cancer Therapy [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Composite Hydrogel with Oleic Acid-Grafted Mesoporous Silica Nanoparticles for Enhanced Topical Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleic acid-based nanosystems for mitigating acute respiratory distress syndrome in mice through neutrophil suppression: how the particulate size affects therapeutic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of drug loading and encapsulation efficiency [bio-protocol.org]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. researchgate.net [researchgate.net]
- 16. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Oleamide as a Ligand for Nuclear Receptor Activation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleamide (B13806) (cis-9,10-octadecenoamide) is an endogenous fatty acid amide initially identified as a sleep-inducing molecule. Subsequent research has revealed its diverse biological activities, including its ability to interact with various receptor systems. Notably, oleamide has been identified as a ligand for specific nuclear receptors, a superfamily of ligand-activated transcription factors that regulate crucial physiological processes such as metabolism, inflammation, and development. This document provides detailed application notes and protocols for utilizing oleamide in nuclear receptor activation assays, offering a valuable tool for researchers in pharmacology and drug discovery.
Oleamide's Interaction with Nuclear Receptors
Current research indicates that oleamide primarily interacts with Peroxisome Proliferator-Activated Receptors (PPARs), a subfamily of nuclear receptors that play a key role in lipid and glucose metabolism. While its activity on other nuclear receptors is less characterized, some studies have explored its potential interactions with receptors involved in xenobiotic metabolism.
Peroxisome Proliferator-Activated Receptors (PPARs)
Oleamide has been shown to activate PPARs, with a notable effect on PPARγ.[1][2] It can bind to the ligand-binding domain of all three PPAR isoforms (α, β/δ, and γ).[1] Complete displacement of a fluorescent ligand has been demonstrated for PPARγ, suggesting it is a weak in vitro ligand for this receptor.[1]
Other Nuclear Receptors
Investigations into oleamide's effects on other nuclear receptors, such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR), which are involved in the metabolism of foreign compounds, have shown that oleamide does not act as an agonist or antagonist for these receptors in reporter gene experiments. The interaction of oleamide with other key nuclear receptors in lipid metabolism, such as the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR), has not been extensively studied and represents an area for future investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of oleamide with nuclear and related receptors.
| Receptor | Assay Type | Species | Value | Reference |
| PPARα | Luciferase Reporter Assay | Hamster (CHO cells) | Transactivation at 10 & 50 µM | [1][2] |
| PPARβ | Luciferase Reporter Assay | Hamster (CHO cells) | Transactivation at 10 & 50 µM | [1][2] |
| PPARγ | Luciferase Reporter Assay | Hamster (CHO cells) | Transactivation at 10 & 50 µM | [1][2] |
| PPARγ | Fluorescent Ligand Competition Assay | - | IC50: 38 µM | [1][2] |
| CB1 | Radioligand Binding ([³H]CP55,940) | Rat | Kᵢ: 1.14 µM | [3] |
| CB1 | Radioligand Binding ([³H]SR141716A) | Rat | Kᵢ: 2.63 µM | [3] |
| CB1 | [³⁵S]GTPγS Binding | Rat | EC₅₀: 1.64 µM | [3] |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
Experimental Workflow: Nuclear Receptor Luciferase Reporter Assay
Experimental Protocols
Preparation of Oleamide Stock Solution
Materials:
-
Oleamide (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of oleamide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the oleamide is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Nuclear Receptor Activation Assay using Dual-Luciferase Reporter System
This protocol provides a general framework for assessing the activation of a nuclear receptor (e.g., PPARγ) by oleamide in a mammalian cell line (e.g., HEK293T, CHO).[1]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Expression plasmid for the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Luciferase reporter plasmid containing response elements for the nuclear receptor (e.g., PPRE) or GAL4 upstream activating sequences, driving the expression of firefly luciferase.
-
Control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
-
Transfection reagent (e.g., Lipofectamine®)
-
Oleamide stock solution
-
Positive control ligand for the nuclear receptor of interest
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
Day 1: Cell Seeding and Transfection
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the plate at 37°C in a CO₂ incubator overnight.
-
On the following day, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the cells with the nuclear receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Incubate the cells for 24 hours post-transfection.
Day 2: Compound Treatment
-
Prepare serial dilutions of oleamide and the positive control ligand in the cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest oleamide concentration).
-
Carefully remove the medium from the transfected cells and replace it with the medium containing the different concentrations of oleamide, positive control, or vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
Day 3: Luminescence Measurement
-
Equilibrate the dual-luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided with the assay kit and incubate according to the manufacturer's instructions.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase) to each well and measure the Renilla luminescence.
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Determine the fold activation by dividing the normalized luciferase activity of the oleamide-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation against the logarithm of the oleamide concentration to generate a dose-response curve and determine the EC₅₀ value, if applicable.
References
Application Notes and Protocols: Synthesis and Antifungal Screening of Novel Oleic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating incidence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Oleic acid, a naturally occurring monounsaturated fatty acid, and its derivatives have emerged as promising candidates due to their inherent antifungal properties and favorable safety profile. These compounds primarily exert their antifungal effects by disrupting the fungal cell membrane, interfering with essential metabolic processes such as ergosterol (B1671047) biosynthesis, and inhibiting virulence factors like biofilm formation. This document provides detailed protocols for the synthesis of novel oleic acid derivatives, specifically amides and esters, and comprehensive methods for their antifungal screening against clinically relevant fungal pathogens.
Introduction
Oleic acid (cis-9-octadecenoic acid) is a ubiquitous fatty acid found in various animal and vegetable fats and oils. Beyond its nutritional value, oleic acid has demonstrated notable biological activities, including antimicrobial properties. The modification of its carboxyl group to form derivatives such as amides and esters can enhance its antifungal efficacy and broaden its spectrum of activity. These synthetic modifications offer the potential to overcome some of the limitations of existing antifungal drugs. This application note outlines the synthesis of two classes of novel oleic acid derivatives – oleyl amides and oleyl esters – and provides standardized protocols for evaluating their in vitro antifungal activity.
Synthesis of Novel Oleic Acid Derivatives
General Synthesis Workflow
The synthesis of novel oleic acid derivatives generally follows a two-step process involving the activation of the carboxylic acid group of oleic acid, followed by nucleophilic substitution with an appropriate amine or alcohol to yield the corresponding amide or ester.
Caption: General workflow for the synthesis of novel oleic acid amides and esters.
Experimental Protocol: Synthesis of Oleic Acid Amide
This protocol describes the synthesis of a primary oleic acid amide (oleamide) using urea (B33335) as the nitrogen source.
Materials:
-
Oleic acid (≥99%)
-
Urea
-
Aluminum chloride (AlCl₃) (catalyst)
-
Round bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Chloroform
-
n-Hexane
-
Ethanol
Procedure:
-
To a round bottom flask, add oleic acid and urea in a 1:4 molar ratio.
-
Add aluminum chloride catalyst (1 wt% of oleic acid).
-
Heat the mixture to 200°C with continuous stirring under reflux for 3 hours.[1]
-
Monitor the reaction progress by determining the acid value of the reaction mixture.
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product using chloroform.
-
Purify the crude product by recrystallization from a mixture of n-hexane, ethanol, and acetonitrile to obtain the purified oleamide.[2]
Experimental Protocol: Synthesis of Oleic Acid Ester
This protocol details the synthesis of an oleic acid ester (e.g., oleic acid propyl ester) via acid-catalyzed esterification.
Materials:
-
Oleic acid (≥99%)
-
Sulfuric acid (H₂SO₄) (catalyst)
-
Round bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round bottom flask, combine oleic acid and an excess of propanol (e.g., 5-fold molar excess).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oleic acid).
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude oleic acid propyl ester.
-
Purify the ester by vacuum distillation or column chromatography.
Antifungal Screening Protocols
General Antifungal Screening Workflow
A standardized workflow is crucial for the reliable evaluation of the antifungal activity of the newly synthesized oleic acid derivatives.
Caption: Standard workflow for antifungal screening of novel compounds.
Broth Microdilution Assay (CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[3][4]
Materials:
-
Synthesized oleic acid derivatives
-
Fungal strains (e.g., Candida albicans, Candida tropicalis)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Positive control (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a final volume of 100 µL per well.
-
Prepare a fungal inoculum suspension in RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control (antifungal drug), negative control (medium with inoculum and solvent), and sterility control (medium only) wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Agar Disk Diffusion Assay (CLSI M44-2)
This method provides a qualitative assessment of antifungal activity.[3]
Materials:
-
Synthesized oleic acid derivatives
-
Fungal strains
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
Procedure:
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the synthesized compounds.
-
Place the impregnated disks on the surface of the inoculated agar plate.
-
Include positive control (disk with a standard antifungal) and negative control (disk with solvent) disks.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Data Presentation: Antifungal Activity of Oleic Acid and its Derivatives
The following tables summarize the antifungal activity of oleic acid and some of its derivatives against various fungal species, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Oleic Acid and its Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Oleic Acid | Candida albicans | >500 | [5] |
| Oleic Acid in SMEDDS | Candida albicans | 0.01 (as Clotrimazole) | [3][6] |
| Oleic Acid Primary Amide | Fusarium solani | - | [3][7] |
| Oleic Acid Primary Amide | Rhizoctonia solani | - | [3][7] |
| Methyl Oleate | Candida albicans | >3000 | [8] |
| Ethyl Oleate | Candida albicans | >3000 | [8] |
Table 2: Zone of Inhibition of Oleic Acid-Based Formulations against Candida Species
| Formulation | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Clotrimazole-loaded OA-SMEDDS (0.1 mg) | Candida albicans | 37.3 | [3][9] |
| Clotrimazole-loaded OA-SMEDDS (0.1 mg) | Fluconazole-resistant C. albicans | 21.0 | [3][9] |
| Clotrimazole-loaded OA-SMEDDS (0.1 mg) | Candida tropicalis | 23.0 | [3][9] |
| Clotrimazole-loaded OA-SMEDDS (0.1 mg) | Fluconazole-resistant C. tropicalis | 21.0 | [3][9] |
Mechanism of Action
Proteomic studies have revealed that oleic acid and its derivatives exert their antifungal effects through a multi-targeted mechanism.[1][10] The primary mode of action involves the disruption of the fungal cell membrane's integrity. Additionally, these compounds have been shown to induce oxidative stress and interfere with key metabolic pathways, including ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[1][10]
Caption: Proposed mechanism of action of oleic acid derivatives against fungal cells.
Conclusion
The synthesis and screening of novel oleic acid derivatives represent a promising avenue for the discovery of new antifungal agents. The protocols outlined in this document provide a robust framework for researchers to synthesize and evaluate these compounds. The multi-targeted mechanism of action of oleic acid derivatives suggests that they may be less prone to the development of resistance. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their antifungal efficacy and advancing them as potential therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of antifungal agents on lipid biosynthesis and membrane integrity in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleic Acid-Based Self Micro-Emulsifying Delivery System for Enhancing Antifungal Activities of Clotrimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global proteomic analysis deciphers the mechanism of action of plant derived oleic acid against Candida albicans virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oleic Acid Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oleic acid solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my oleic acid not dissolving in water or aqueous buffers?
Oleic acid is a long-chain monounsaturated fatty acid with a prominent nonpolar hydrocarbon tail, making it practically insoluble in water and polar aqueous buffers at neutral pH.[1][2][3] Its solubility is significantly influenced by the polarity of the solvent, pH, and temperature.
Q2: What is the best solvent to dissolve oleic acid for initial stock preparation?
For preparing a concentrated stock solution, organic solvents are recommended. Common choices include:
-
Ethanol (B145695): Oleic acid is soluble in ethanol.[4][5]
-
Dimethyl Sulfoxide (DMSO): Oleic acid is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[2][4][6]
-
Methanol: This is also a suitable solvent for oleic acid.[5]
When preparing for cell culture experiments, it is crucial to use a high-concentration stock in an organic solvent to minimize the final concentration of the solvent in the culture medium, as organic solvents can have physiological effects on cells.[6]
Q3: How does pH affect the solubility of oleic acid in aqueous solutions?
The solubility of oleic acid in aqueous solutions is highly dependent on pH. As a carboxylic acid, oleic acid can be deprotonated to form its conjugate base, oleate (B1233923), which is significantly more water-soluble.
-
Acidic to Neutral pH (below its pKa of ~9.85): Oleic acid exists predominantly in its protonated, nonpolar form, leading to very low solubility.[7]
-
Alkaline pH (above its pKa): In the presence of a base such as sodium hydroxide (B78521) (NaOH), oleic acid is converted to its salt, sodium oleate.[8][9] Sodium oleate is an anionic surfactant and is much more soluble in water, forming micelles at concentrations above its critical micelle concentration (CMC).[10][11]
Q4: What are micelles and how do they relate to oleic acid solubility?
Micelles are aggregates of surfactant molecules dispersed in a liquid colloid. In the case of sodium oleate in water, the hydrophobic tails of the oleate molecules orient themselves inward to escape the aqueous environment, while the hydrophilic carboxylate heads face outward, interacting with the water. This self-assembly into micelles allows for the dispersion and apparent "solubilization" of the fatty acid in the aqueous phase. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC).[12]
Troubleshooting Guides
Problem 1: Oleic acid precipitates or forms a cloudy solution when added to my aqueous buffer or cell culture medium.
Cause: This is the most common issue and occurs because oleic acid is not directly soluble in aqueous solutions. The addition of a concentrated stock in an organic solvent to an aqueous medium can cause the oleic acid to immediately precipitate out of solution.
Solutions:
-
pH Adjustment: Increase the pH of the aqueous solution by adding a base like NaOH. This will convert the oleic acid to the more soluble sodium oleate. A common method is to prepare a solution of sodium oleate by reacting oleic acid with a slight molar excess of NaOH in an aqueous solution.[4]
-
Use of a Carrier Protein (for cell culture): For cell culture applications, the most common and recommended method is to complex the oleic acid with fatty acid-free bovine serum albumin (BSA). BSA binds to the oleic acid, effectively solubilizing it and facilitating its delivery to cells in a physiologically relevant manner.[7][13][14]
-
Use of Surfactants: Incorporating a surfactant can aid in the formation of a stable emulsion or micellar solution.
Experimental Protocols
Protocol 1: Preparation of Oleic Acid Stock Solution in an Organic Solvent
-
Weigh the desired amount of oleic acid in a sterile, conical tube.
-
Add the appropriate volume of 100% ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mg/mL in DMSO).[2][6]
-
Vortex thoroughly until the oleic acid is completely dissolved.
-
Store the stock solution at -20°C. To minimize oxidation, it is recommended to overlay the solution with an inert gas like nitrogen or argon and protect it from light.[13]
Protocol 2: Preparation of Sodium Oleate Solution
-
Prepare a stock solution of oleic acid in ethanol.
-
In a separate container, prepare an aqueous solution of sodium hydroxide (NaOH).
-
Slowly add the oleic acid stock solution to the NaOH solution while stirring. Use a slight molar excess of NaOH to ensure complete conversion of oleic acid to sodium oleate.
-
Gentle heating (30-40°C) can aid in the dissolution process.[15]
-
The resulting solution of sodium oleate should be clear.
Protocol 3: Preparation of Oleic Acid-BSA Complex for Cell Culture
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium or a suitable buffer (e.g., PBS).
-
Prepare a concentrated stock solution of oleic acid in 100% ethanol (e.g., 100 mM).[13]
-
Warm the BSA solution to 37°C.
-
Slowly add the oleic acid stock solution dropwise to the warm BSA solution while gently vortexing or stirring. A common molar ratio of oleic acid to BSA is between 2:1 and 6:1.[4]
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.[4]
-
The final solution should be clear. If any precipitation occurs, it can be removed by sterile filtration (0.22 µm filter).[13]
Data Presentation
Table 1: Solubility of Oleic Acid in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][16] |
| Ethanol | Soluble (>25 mg/mL) | [4][5] |
| DMSO | ~100 mg/mL | [2][4][6] |
| Dimethyl formamide (B127407) (DMF) | ~100 mg/mL | [4] |
| Chloroform | Soluble | [16] |
| Ether | Soluble | [16] |
| Benzene | Soluble | [16] |
| Acetone | Soluble | [5] |
| Methanol | Soluble | [5] |
Table 2: Solubility of Oleic Acid in Aqueous Buffers
| Buffer | pH | Solubility | Reference(s) |
| PBS | 7.2 | ~100 µg/mL | [6] |
| 0.15 M Tris-HCl | 8.5 | ~1 mg/mL | [6] |
| HEPES buffer | 7.4 | CMC at 6 µM | [1] |
Table 3: Solubility of Sodium Oleate in Aqueous Solutions
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 12°C | ~100 mg/mL | [17] |
| Water | Room Temp. | ~100 mg/mL | [10][15] |
| Methanol | Room Temp. (with heat) | 50 mg/mL | [10] |
Visualizations
Caption: Troubleshooting workflow for oleic acid insolubility.
Caption: Formation of an oleate micelle above the CMC.
Caption: Oleic acid complexation with Bovine Serum Albumin (BSA).
References
- 1. Label-Free Critical Micelle Concentration Determination of Bacterial Quorum Sensing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 12. agilent.com [agilent.com]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Oleamide Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleamide (B13806) extraction from biological samples. Our aim is to help you navigate common challenges and optimize your experimental workflow for accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of oleamide.
Question: Why are my oleamide levels unexpectedly high, even in control samples?
Answer: A primary pitfall in oleamide analysis is contamination from laboratory consumables. Oleamide is a common slip agent used in the manufacturing of plastics, such as polypropylene (B1209903) tubes, pipette tips, and syringes.[1][2][3] This can lead to significant leaching of oleamide into your samples, causing artificially elevated results.
Troubleshooting Steps:
-
Procedural Blank Analysis: Always include a procedural blank (processing solvent through the entire extraction procedure without the biological sample) to assess contamination from solvents, reagents, and labware.[2][3]
-
Test Labware: Before starting your experiment, test all plasticware for oleamide leaching by incubating them with your extraction solvent and analyzing the solvent.[3]
-
Use Alternative Materials: If contamination is detected, switch to glass or pre-screened, oleamide-free plasticware. Be aware that even some glass vial inserts have been reported to leach oleamide.[4]
-
Pre-wash Labware: Rinsing plasticware with the extraction solvent multiple times before use can help reduce, but may not eliminate, oleamide contamination.[3]
Question: I'm observing poor peak shape and inconsistent retention times in my LC-MS analysis. What could be the cause?
Answer: Poor chromatography for oleamide can be due to several factors related to the mobile phase composition and interactions with the analytical column.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of oleamide. Acidic conditions, such as the addition of 0.1% formic acid, have been shown to cause broad and distorted peaks.[4] Consider using a neutral or slightly basic mobile phase.
-
Solvent Choice: The choice of organic solvent and its combination with aqueous buffers can affect chromatography. Methanol is a commonly used solvent.[4]
-
Column Cleaning and Re-equilibration: For complex matrices, implementing column cleaning and re-equilibration steps between injections is crucial to maintain consistent performance.[4]
Question: My recovery of oleamide is low and variable. How can I improve it?
Answer: Low and inconsistent recovery can stem from the extraction method itself or degradation of the analyte.
Troubleshooting Steps:
-
Optimize Extraction Method: The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the biological matrix. For plasma and urine, protein precipitation followed by LLE can be effective.[5] For more complex matrices or to isolate specific lipid classes, SPE may be more suitable.[5][6]
-
Solvent Selection for LLE: Ensure the chosen solvent system effectively extracts oleamide from the sample matrix.
-
SPE Optimization: For SPE, carefully optimize the conditioning, loading, washing, and elution steps to maximize oleamide recovery while minimizing interferences.[7]
-
Analyte Stability: Oleamide can be subject to degradation. It is advisable to work quickly, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[8] Protect samples from light and air.[8]
-
Use of Internal Standards: To account for losses during sample preparation and analysis, the use of a stable isotope-labeled internal standard, such as ¹³C₁₈ oleamide, is highly recommended for accurate quantification.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of error in oleamide quantification?
A1: The most frequently reported and significant source of error is contamination from plastic labware.[1][2][3] Oleamide is widely used as a lubricant in the manufacturing of polypropylene products, which can leach into samples and lead to falsely high measurements.
Q2: What are the recommended analytical techniques for oleamide quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying oleamide in biological samples.[5][9]
Q3: What is the "matrix effect" and how does it relate to oleamide analysis?
A3: The matrix effect refers to the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[10][11] Oleamide itself has been shown to cause a "transient matrix effect," which can enhance the signal of other analytes.[1][10] It is crucial to evaluate and minimize matrix effects to ensure accurate quantification.
Q4: What are typical concentrations of oleamide in biological fluids?
A4: Oleamide concentrations can vary significantly depending on the species and physiological state. For example, in normal rat cerebrospinal fluid and plasma, levels have been reported to be around 44 ng/ml and 9.9 ng/ml, respectively.[9] In human plasma, concentrations can range from the nanomolar to the low micromolar level.[12]
Q5: Is an internal standard necessary for accurate oleamide quantification?
A5: Yes, using an appropriate internal standard is crucial for accurate quantification. A stable isotope-labeled internal standard (e.g., ¹³C₁₈ oleamide) is the gold standard as it behaves similarly to the analyte during extraction and ionization, thus effectively correcting for matrix effects and variations in sample processing.[5][9]
Data Presentation
Table 1: Oleamide Concentrations in Biological Samples and Leachates from Labware
| Sample Type | Matrix | Concentration | Reference |
| Rat Cerebrospinal Fluid | CSF | 44 ng/mL | [9] |
| Rat Plasma | Plasma | 9.9 ng/mL | [9] |
| Human Plasma | Plasma | ~730-910 nM | [12] |
| Medicinal Syringe Leachate | Methanol | 12 ng/mL | [4] |
| Insulin Syringe Leachate | Methanol | 152 ng/mL | [4] |
| Baby Bottle Leachate | Food Simulant | 12-23 ng/mL | [4] |
Table 2: Performance of Analytical Methods for Oleamide Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Biological Fluids | ~10 pg (injection) | - | [6] |
| LC-MS/MS | Human Biofluids | 0.3-3 ng/mL | - | [5] |
| UHPLC-MS | Food Simulants | - | < LOQ (specific value not provided) | [4] |
| LC-QTOF-MS | Vegetable Oils | 0.001-0.01 µg/mL | 0.005-0.02 µg/mL | [13] |
Experimental Protocols
Protocol 1: Oleamide Extraction from Plasma using Protein Precipitation and Liquid-Liquid Extraction (LLE)
Adapted from methods for primary fatty acid amides.[5]
-
Sample Preparation: To a 1.5 mL glass centrifuge tube, add 200 µL of plasma.
-
Internal Standard Addition: Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C₁₈ oleamide).
-
Protein Precipitation: Add 600 µL of ice-cold acetone, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Liquid-Liquid Extraction: Add 600 µL of hexane (B92381), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Organic Phase Collection: Transfer the upper hexane layer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Oleamide from Tissue Homogenate
This is a general protocol and may require optimization for specific tissue types.[6]
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
-
Lipid Extraction: Perform a total lipid extraction using the Folch or Bligh-Dyer method.
-
SPE Column Conditioning: Condition a silica-based SPE cartridge by washing with one column volume of hexane.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE column.
-
Washing: Wash the column with a non-polar solvent like hexane to elute neutral lipids.
-
Elution: Elute the fatty acid amides, including oleamide, with a more polar solvent mixture, such as dichloromethane:methanol (9:1, v/v).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a suitable solvent for analysis.
Visualizations
Caption: General experimental workflow for oleamide extraction and analysis.
Caption: Troubleshooting decision tree for common oleamide extraction issues.
Caption: Simplified signaling pathways involving oleamide.
References
- 1. Improving the sensitivity of estimating CBD and other xenobiotics in plasma samples: Oleamide-induced transient matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Oleic Acid in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of oleic acid in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of oleic acid in cell culture?
A1: Oleic acid, while a crucial fatty acid for many cellular processes, can induce several off-target effects that may confound experimental results. The most frequently observed effects include:
-
Cytotoxicity: At high concentrations, oleic acid can be toxic to cells, leading to apoptosis or necrosis.[1][2][3] The cytotoxic threshold can vary significantly between different cell lines.
-
Induction of Steatosis: Oleic acid is commonly used to induce lipid accumulation (steatosis) in in-vitro models.[1][4] This can be an intended effect but becomes an off-target effect if the primary focus of the study is not lipid metabolism.
-
Modulation of Signaling Pathways: Oleic acid can interfere with various signaling pathways, including those involved in insulin (B600854) signaling, cell proliferation, and inflammation.[5][6][7][8][9][10]
-
Experimental Artifacts: Due to its lipophilic nature, oleic acid can bind to common laboratory plastics and glassware, leading to a lower effective concentration in the cell culture medium.[11][12]
Q2: How can I improve the solubility of oleic acid for cell culture experiments?
A2: Oleic acid has poor solubility in aqueous media like cell culture medium. To overcome this, it is essential to complex it with a carrier protein, most commonly bovine serum albumin (BSA).[13][14][15] This mimics its natural transport mechanism in the bloodstream. Using fatty acid-free BSA is crucial to ensure that the observed effects are due to the supplemented oleic acid.[15][16]
Q3: What is the recommended vehicle control for oleic acid experiments?
A3: The appropriate vehicle control is critical for accurately interpreting the effects of oleic acid. The control should consist of the same concentration of fatty acid-free BSA in the same solvent (e.g., ethanol (B145695) or DMSO) used to dissolve the oleic acid, without the oleic acid itself.[16][17] This accounts for any potential effects of the solvent and the BSA on the cells.
Troubleshooting Guides
Problem 1: High levels of cell death observed after oleic acid treatment.
Possible Cause 1: Oleic acid concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of oleic acid for your specific cell line. Start with a low concentration (e.g., 50 µM) and titrate up to higher concentrations (e.g., 500 µM).[18][19] Monitor cell viability using assays like MTT or trypan blue exclusion.
Possible Cause 2: Improper preparation of the oleic acid-BSA complex.
-
Solution: Ensure that the oleic acid is fully complexed with BSA. Precipitated oleic acid can be highly toxic to cells. Follow a validated protocol for preparing the oleic acid-BSA complex. This typically involves dissolving oleic acid in a solvent like ethanol or DMSO, and then slowly adding it to a solution of fatty acid-free BSA with gentle mixing.[14][20]
Problem 2: Inconsistent or unexpected experimental results.
Possible Cause 1: Adsorption of oleic acid to labware.
-
Solution: Be aware that oleic acid can adsorb to plastic and glass surfaces, reducing its effective concentration.[11][12] To minimize this, consider using low-binding plastics or pre-coating surfaces with BSA. It is also important to prepare fresh oleic acid-BSA solutions for each experiment.
Possible Cause 2: Use of serum-containing medium.
-
Solution: Serum contains endogenous fatty acids and albumin, which can interfere with the experimental conditions. For precise control over fatty acid concentration, it is recommended to use serum-free medium or a medium with very low serum content.
Quantitative Data Summary
Table 1: Cytotoxicity of Oleic Acid in Various Cell Lines
| Cell Line | IC50 Concentration | Exposure Time | Reference |
| A549 (Lung Carcinoma) | 20 nM | 48 hours | [2][3] |
| PC-3 (Prostate Cancer) | 15 nM | 48 hours | [2][3] |
| Hep3B (Hepatocellular Carcinoma) | 300 µM (viability reduction) | 48 hours | [18][19] |
| Huh7.5 (Hepatocellular Carcinoma) | 300 µM (viability reduction) | 48 hours | [18][19] |
| Rat Hepatocytes | > 1 mM (membrane damage) | Not specified | [1] |
Table 2: Recommended Oleic Acid Concentrations for Specific In-Vitro Models
| Application | Cell Type | Recommended Concentration | Reference |
| Induction of Steatosis | Rat Hepatocytes | 0.75 - 1 mM | [1] |
| Anti-cancer effects | Hep3B, Huh7.5 | 50 - 300 µM | [18][19] |
| Inhibition of Stearic Acid-Induced Cytotoxicity | Human Aortic Endothelial Cells | 5 - 25 µM | [16] |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
This protocol is adapted from several sources to provide a general guideline.[14][20] Optimization for specific experimental needs may be required.
Materials:
-
Oleic acid
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Water bath or heat block at 37°C
Procedure:
-
Prepare a stock solution of oleic acid: Dissolve oleic acid in 100% ethanol to a final concentration of 100 mM.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Gently mix until the BSA is completely dissolved. Warm the solution to 37°C.
-
Complex oleic acid with BSA: While gently vortexing the BSA solution, slowly add the oleic acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (a 1:3 to 1:5 oleic acid to BSA molar ratio is common).
-
Incubate for complete complexing: Incubate the mixture at 37°C for at least 30 minutes to allow for complete complexing of the oleic acid to the BSA. The solution should be clear.
-
Sterile filter: Sterile filter the final oleic acid-BSA complex solution through a 0.22 µm filter before adding it to your cell cultures.
Visualizations
Caption: Workflow for preparing and using oleic acid in cell-based assays.
Caption: Overview of key signaling pathways affected by oleic acid.
References
- 1. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Dietary oleic acid drives obesogenic adipogenesis via modulation of LXRα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and solubility of oleic acid to laboratory materials: a possible artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding and solubility of oleic acid to laboratory materials: A possible artifact (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 19. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: Oleic Acid Supplementation in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oleic acid supplementation in cell culture.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium became cloudy and changed color after adding oleic acid. What is the problem?
A1: This is a strong indication of either microbial contamination or precipitation of the oleic acid.
-
Microbial Contamination: The turbidity and color change (often to yellow) can be due to bacterial growth, which rapidly alters the pH of the medium.[1][2][3] Fungal contamination might appear as filamentous structures or clumps.[1][2]
-
Oleic Acid Precipitation: Oleic acid has poor solubility in aqueous culture media.[] If not properly complexed, it can come out of solution, leading to a cloudy or oily appearance. This is more likely if you are not using a carrier molecule like bovine serum albumin (BSA).
Q2: I'm observing increased cell death after supplementing with oleic acid. Is this expected?
A2: Oleic acid can be cytotoxic at high concentrations. The cytotoxic threshold can vary significantly between different cell lines. For instance, in rat hepatocytes, oleic acid induced damage to the cytoplasmic membrane at concentrations of 1 mM and above.[5] It's crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
Q3: How can I improve the solubility of oleic acid in my cell culture medium?
A3: Due to its poor aqueous solubility, oleic acid should be complexed with a carrier. The most common method is to complex it with fatty acid-free BSA.[6][7] Using a solvent like ethanol (B145695) or DMSO to create a stock solution before dilution in media is another approach, but care must be taken to ensure the final solvent concentration is not harmful to the cells.[6][7][8]
Q4: Can oleic acid supplementation affect my experimental results beyond providing a lipid source?
A4: Yes. Oleic acid is a bioactive molecule that can influence various cellular processes. It can act as a signaling molecule, for example, by stimulating the cAMP/protein kinase A pathway.[9] It can also affect gene expression related to lipid metabolism, cell proliferation, and apoptosis.[10][11] Therefore, it's important to have appropriate controls in your experiments.
Q5: What are the signs of mycoplasma contamination, and could it be related to my oleic acid supplement?
A5: Mycoplasma contamination is not typically associated with oleic acid supplementation itself, but it's a common and insidious issue in cell culture. Signs include a gradual decrease in cell proliferation, changes in cell morphology, and no visible turbidity in the medium.[3][12] Since mycoplasma can alter cellular metabolism, it could potentially confound the effects of oleic acid supplementation. Regular testing for mycoplasma is highly recommended.
Troubleshooting Guides
Issue 1: Microbial Contamination
Symptoms:
-
Visible filamentous growth (fungi) or small, motile particles (bacteria) under the microscope.[1][2]
Troubleshooting Steps:
-
Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination and discard them according to your institution's biohazard waste procedures.
-
Check Reagents: Your oleic acid stock solution could be the source of contamination if it was not prepared under sterile conditions. Test your oleic acid stock and other reagents (e.g., medium, serum, BSA) for contamination.
-
Review Aseptic Technique: Ensure proper aseptic technique is being followed during all cell culture manipulations, including the preparation and addition of the oleic acid supplement.
-
Incubator and Hood Cleaning: Thoroughly clean and disinfect the incubator and laminar flow hood.
Issue 2: Oleic Acid Precipitation
Symptoms:
-
Oily droplets or a film on the surface of the culture medium.
-
Cloudiness or a fine precipitate in the medium after adding the oleic acid supplement.
-
Inconsistent experimental results.
Troubleshooting Steps:
-
Optimize BSA Complexation: Ensure you are using an adequate ratio of BSA to oleic acid. A common starting point is a molar ratio of 1:1 to 1:6 (BSA:oleic acid).
-
Proper Dissolution: When preparing the oleic acid-BSA complex, gently heat the solution (e.g., to 37-42°C) to aid in dissolution.[7]
-
Sterile Filtration: After complexation, sterile filter the oleic acid-BSA solution through a 0.22 µm filter to remove any potential aggregates or microbial contaminants.
-
Alternative Solvents: If not using BSA, ensure the final concentration of the solvent (e.g., ethanol, DMSO) is low enough to not cause precipitation upon dilution in the aqueous medium.
Issue 3: Cytotoxicity
Symptoms:
-
Increased number of floating, dead cells.
-
Reduced cell proliferation or attachment.
-
Changes in cell morphology (e.g., rounding, shrinking).
Troubleshooting Steps:
-
Dose-Response Curve: Perform a toxicity assay (e.g., MTT, trypan blue exclusion) with a range of oleic acid concentrations to determine the IC50 and the optimal working concentration for your cell line.
-
Purity of Oleic Acid: Ensure you are using a high-purity oleic acid, as impurities can contribute to cytotoxicity.
-
Control for BSA/Solvent Effects: Include controls with just the BSA or solvent at the same concentration used for supplementation to ensure they are not the cause of cytotoxicity.
-
Presence of Other Fatty Acids: Co-supplementation with other fatty acids can sometimes mitigate cytotoxicity. For example, oleic acid can protect against stearic acid-induced cytotoxicity in some cells.[13]
Data Presentation
Table 1: Cytotoxicity of Oleic Acid in Different Cancer Cell Lines
| Cell Line | Assay | IC50 | Reference |
| A549 (Lung Carcinoma) | MTT | 20 nM | [14][15] |
| PC-3 (Prostate Cancer) | MTT | 15 nM | [14][15] |
Table 2: Effects of Oleic and Palmitic Acid on Rat Hepatocytes
| Fatty Acid | Concentration | Effect | Reference |
| Oleic Acid | 1 mM | Damage to cytoplasmic membrane | [5] |
| Palmitic Acid | 0.25 - 0.5 mM | More steatogenic than Oleic Acid | [5] |
| Oleic Acid | 0.75 - 1 mM | More steatogenic than Palmitic Acid | [5] |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
This protocol is a standard method for preparing a soluble and sterile oleic acid supplement for cell culture.
Materials:
-
Oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
0.1 M NaOH
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
Water bath
Methodology:
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10% (w/v). Gently mix to dissolve, avoiding foaming.
-
Prepare Oleic Acid Salt: In a separate sterile tube, add the desired amount of oleic acid. For every 1 mg of oleic acid, add a small volume of 0.1 M NaOH to saponify the fatty acid, which will aid in its dissolution. Vortex briefly.
-
Complexation: Warm the BSA solution to 37°C in a water bath. Slowly add the oleic acid salt solution to the warm BSA solution while gently stirring.
-
Incubation: Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complete complexation.
-
Sterilization: Sterile filter the final oleic acid-BSA complex solution through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C for long-term use.
Protocol 2: MTT Cytotoxicity Assay
This protocol determines the effect of oleic acid on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Oleic acid-BSA supplement
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the oleic acid-BSA supplement in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of oleic acid. Include a vehicle control (medium with BSA only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for cloudy cell culture medium after oleic acid supplementation.
Caption: Oleic acid stimulates fatty acid oxidation via the cAMP/PKA signaling pathway.
References
- 1. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 13. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Istanbul University Press [iupress.istanbul.edu.tr]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing Cellular Uptake of Oleic Acid for Metabolic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when enhancing the cellular uptake of oleic acid for metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing oleic acid for cell culture experiments?
A1: The most prevalent and recommended method is to complex oleic acid with fatty-acid-free bovine serum albumin (BSA).[1][2][3][4][5] This mimics the physiological transport of fatty acids in the bloodstream and enhances their solubility and delivery to cells in an aqueous culture medium.[3][4]
Q2: Why is BSA necessary for oleic acid delivery in cell culture?
A2: Oleic acid is poorly soluble in aqueous solutions like cell culture media.[3] BSA acts as a carrier protein, binding to oleic acid and forming a stable complex that can be readily taken up by cells.[1][6][7] This prevents the formation of micelles that can be toxic to cells and ensures a more controlled and physiologically relevant delivery. The use of fatty-acid-free BSA is crucial to avoid introducing confounding variables from lipids already bound to the albumin.[3]
Q3: What are the key cellular uptake pathways for oleic acid?
A3: The cellular uptake of long-chain fatty acids like oleic acid occurs through two main mechanisms: passive diffusion across the plasma membrane and, more predominantly, protein-mediated facilitated transport.[8] The facilitated transport involves membrane-bound transporter proteins such as CD36, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm).[7][8]
Q4: What are the potential metabolic fates of oleic acid once inside the cell?
A4: Once inside the cell, oleic acid can be directed to several metabolic pathways. It can be esterified into various lipid species such as triglycerides for storage in lipid droplets, phospholipids (B1166683) for membrane synthesis, or cholesteryl esters. Alternatively, it can be transported to the mitochondria for β-oxidation to generate ATP.
Troubleshooting Guide
Issue 1: Low Solubility or Precipitation of Oleic Acid in Culture Medium
Cause: Oleic acid is a long-chain fatty acid with very low solubility in aqueous solutions. Direct addition to media will cause it to form a separate phase or precipitate.
Solution:
-
Complex with BSA: This is the most effective method. Prepare a stock solution of oleic acid (e.g., in ethanol) and add it slowly to a solution of fatty-acid-free BSA in serum-free medium while gently vortexing.[8] This allows the oleic acid to bind to the albumin.
-
Use of Solvents: Oleic acid can be dissolved in solvents like ethanol (B145695) or DMSO.[9][10] However, the final concentration of the solvent in the cell culture medium should be kept very low (e.g., ethanol <0.05%) to avoid cellular toxicity.[3]
-
Sonication: Ultrasonication can be used to improve the solubility of fatty acids, potentially leading to the formation of micelles.[11] This method may be useful when avoiding the use of BSA.
Issue 2: Cellular Toxicity and Death After Oleic Acid Treatment
Cause: High concentrations of free oleic acid can be toxic to cells, a phenomenon known as lipotoxicity.[3] This can be exacerbated by improper preparation methods that lead to high local concentrations or the formation of cytotoxic micelles.
Solution:
-
Optimize Oleic Acid:BSA Molar Ratio: The ratio of oleic acid to BSA is critical. A higher ratio can lead to a greater concentration of unbound, and potentially toxic, fatty acids.[3][4] It is essential to carefully control and report this ratio in your experiments.
-
Dose-Response and Time-Course Experiments: Perform preliminary experiments to determine the optimal, non-toxic concentration of the oleic acid-BSA complex and the ideal treatment duration for your specific cell type.[12]
-
Control Experiments: Always include appropriate controls, such as cells treated with BSA vehicle alone (without oleic acid), to distinguish the effects of oleic acid from the effects of the BSA carrier.[1]
Issue 3: Inconsistent or Low Cellular Uptake of Oleic Acid
Cause: Several factors can lead to variability in oleic acid uptake, including the preparation of the oleic acid-BSA complex, cell health, and the expression levels of fatty acid transporters.
Solution:
-
Standardize Preparation Protocol: Ensure a consistent and reproducible protocol for preparing the oleic acid-BSA complex. Pay close attention to temperatures, incubation times, and mixing techniques.[3]
-
Cell Confluency and Health: Use cells at a consistent confluency and ensure they are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may exhibit altered metabolic activity.
-
Enhance Transporter Expression: In some experimental models, you may be able to modulate the expression of fatty acid transporters like CD36 to enhance uptake.[13][14]
Experimental Protocols & Data
Protocol 1: Preparation of Oleic Acid-BSA Complex
This protocol describes the preparation of a 5 mM oleic acid solution complexed with BSA at a 6:1 molar ratio.
Materials:
-
Oleic Acid
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Water bath
Methodology:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.[5][8]
-
Prepare a stock solution of Oleic Acid in ethanol.[8]
-
Warm the BSA solution to 37°C in a water bath.[5]
-
Slowly add the oleic acid stock solution to the BSA solution while gently vortexing to facilitate binding.[8]
-
Incubate the mixture in a 37°C water bath for at least 1 hour to ensure complete complexing.[5]
-
The final complex can be sterile-filtered using a 0.2 µm filter for long-term applications.[1]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Oleic Acid:BSA Molar Ratio | 1.5:1 to 10:1 | [1][3][5] |
| Typical Oleic Acid Concentration | 0.125 mM to 0.5 mM | [5] |
| Incubation Temperature for Complexing | 37°C to 50°C | [3][5][8] |
| Incubation Time for Complexing | 1 to 2 hours | [5][8] |
| Ethanol Concentration in Final Medium | Should not exceed 0.05% | [3] |
Protocol 2: Cellular Oleic Acid Uptake Assay
This protocol outlines a general procedure for measuring the uptake of oleic acid by cultured cells.
Materials:
-
Cultured cells seeded in multi-well plates
-
Oleic Acid-BSA complex (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Ice-cold PBS with 0.5% BSA
-
Lysis buffer
-
Analytical equipment for quantification (e.g., LC-MS, GC-MS, or scintillation counter for radiolabeled oleic acid)
Methodology:
-
Cell Culture: Seed cells in multi-well plates and grow to the desired confluency.
-
Cell Treatment: Aspirate the culture medium and wash the cells once with PBS. Add the serum-free medium containing the oleic acid-BSA complex to the cells.[8]
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) to measure uptake kinetics.[8]
-
Stop Uptake: To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids from the cell surface, followed by one wash with ice-cold PBS alone.[8]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Quantification: Quantify the amount of oleic acid taken up by the cells using a suitable analytical method. If using a stable isotope-labeled oleic acid like Oleic Acid-d17, mass spectrometry can be used to distinguish it from endogenous oleic acid.[8]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. BSA, Oleic Acid Conjugate - Taskcm [taskcm.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. Are fatty acid-binding proteins involved in fatty acid transfer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Oleic Acid Uptake Reveals the Rescued Enterocyte Phenotype of Colon Cancer Caco-2 by HT29-MTX Cells in Co-Culture Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oleic acid induces smooth muscle foam cell formation and enhances atherosclerotic lesion development via CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Oleic Acid Quantification: A Cross-Validation of GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of oleic acid is critical across various fields, from metabolic studies to pharmaceutical formulation. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs. While both are powerful tools, they differ fundamentally in their principles, sample preparation, and the types of molecules they are best suited to analyze.
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Performance Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[1] | Often slightly better than GC, ≤ 5.88%[1] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[1] | ≥ 82.31%[1] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[1][2] | > 0.999[3] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: ~0.01–0.06 mg/mL, LOQ: ~0.01–0.06 mg/mL[2] | LOD: 0.006-0.1 μg/mL, LOQ: 0.032-0.22 μg/mL[3] | HPLC coupled with certain detectors can offer higher sensitivity. |
| Derivatization | Mandatory for fatty acids to increase volatility (e.g., FAMEs, PFB esters).[4][5][6][7] | Often required for UV detection, but not for MS, CAD, or ELSD.[8] | Derivatization can be a time-consuming step and a source of error.[8] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[1] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1][9] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
Experimental Workflows
The general experimental workflows for quantifying oleic acid using GC-MS and HPLC are outlined below. The diagrams illustrate the key steps from sample preparation to data analysis.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Oleic Acid Quantification
This protocol outlines a common method for the analysis of total oleic acid content in a biological matrix.
1. Lipid Extraction (Folch Method)
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add a solution of 14% boron trifluoride in methanol.
-
Heat the mixture at 100°C for 30 minutes.
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.[5]
3. GC-MS Analysis
-
GC Column: Use a capillary column suitable for FAME analysis, such as a BPX70 or a DB-23.[10]
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.
-
Injector: Operate in splitless mode at a temperature of 250°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range appropriate for the expected FAMEs. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
High-Performance Liquid Chromatography (HPLC) Protocol for Oleic Acid Quantification
This protocol describes a method for the direct analysis of underivatized oleic acid.
1. Sample Preparation
-
Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under nitrogen.
-
Reconstitute the dried extract in the mobile phase.[4]
2. HPLC-MS/MS Analysis
-
HPLC Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acetic acid or formic acid to improve peak shape.[11][12]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
MS/MS Detector: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for targeted quantification of oleic acid.[4]
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure the accuracy and reliability of analytical data. It involves comparing the results obtained from two different analytical methods. In the context of oleic acid quantification, this would involve analyzing the same set of samples using both GC-MS and HPLC and comparing the quantitative results.
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the quantification of oleic acid. The choice between them depends on the specific research question, the nature of the sample, and the available instrumentation.
-
GC-MS is a well-established and highly sensitive technique, particularly for the analysis of total fatty acid profiles.[4] However, the mandatory derivatization step can be a drawback.
-
HPLC , especially when coupled with a mass spectrometer, offers the advantage of analyzing underivatized fatty acids, which simplifies the workflow and is better suited for the analysis of a broader range of fatty acids, including labile and isomeric forms.[1][4]
For a comprehensive and unambiguous oleic acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. repo.unand.ac.id [repo.unand.ac.id]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. aocs.org [aocs.org]
A Comparative Analysis of the Efficacy of Oleic Acid and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oleic acid, a monounsaturated omega-9 fatty acid, is a ubiquitous natural compound with a diverse range of biological activities. Its chemical structure lends itself to a variety of modifications, leading to the synthesis of numerous derivatives with potentially enhanced or novel therapeutic properties. This guide provides a comprehensive comparison of the efficacy of oleic acid and its synthetic derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of oleic acid and its synthetic derivatives, providing a clear comparison of their efficacy through quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Oleic Acid | HT-29 (Colon Cancer) | >200 | [1] |
| MCF-7 (Breast Cancer) | >200 | [1] | |
| Branched Phenyl Derivative of Oleic Acid | HT-29 (Colon Cancer) | 48 | [1] |
| MCF-7 (Breast Cancer) | 48 | [1] | |
| Branched n-Butyl Derivative of Oleic Acid | HT-29 (Colon Cancer) | 77 | [1] |
| MCF-7 (Breast Cancer) | 82 | [1] | |
| Oleic Acid | KLE (Endometrial Cancer) | 445.6 µM | [2] |
| Hec-1B (Endometrial Cancer) | 382.8 µM | [2] | |
| ECC-1 (Endometrial Cancer) | 369.8 µM | [2] | |
| Caproleic Acid Derivatives | Various Cancer Cell Lines | 7.4–19.9 μM | [3] |
| Oleic Acid Derivatives | Various Cancer Cell Lines | >19.9 µM | [3] |
Table 2: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oleic Acid | Staphylococcus aureus | 1000 | [4] |
| Micrococcus kristinae | 1000 | [4] | |
| Bacillus subtilis | 1000 | [4] | |
| Linoleic Acid (for comparison) | Staphylococcus aureus | 10 | [4] |
| Oleic Acid Primary Amide | Fusarium solani | - | [5] |
| Sclerotium rolfsii | - | [5] | |
| Rhizoctonia solani | - | [5] | |
| Pyricularia oryzae | - | [5] | |
| Drechslera oryzae | - | [5] | |
| Oleic Acid | S. mutans | >25 | [6] |
| Oleic Acid Ethyl Ester | S. mutans | >25 | [6] |
Note: A dash (-) indicates that the study demonstrated activity but did not provide a specific MIC value in the abstract.
Table 3: Comparative Anti-Inflammatory Activity
| Compound | Assay | IC50 | Reference |
| Oleanolic Acid Derivatives | NO Production Inhibition | Lower than Oleanolic Acid | [7] |
| Aspirin and Ibuprofen Amide Derivatives | Carrageenan-induced rat paw edema | Compound 1 showed maximal activity | [8] |
| Cinnamic Acid Derivatives | Carrageenan-induced rat paw edema | Up to 59% reduction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anticancer Activity Assessment: MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability and proliferation, which is a common method to determine the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid and its synthetic derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of oleic acid and its derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)
-
Oleic acid and its synthetic derivatives
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of oleic acid and its derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-Inflammatory Activity Assessment: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This in vitro assay is a simple and convenient method to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation is correlated with its anti-inflammatory properties.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 0.5% in Tris-HCl buffer, pH 7.4)
-
Oleic acid and its synthetic derivatives
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 1 mL of the BSA solution and 0.1 mL of the test compound at various concentrations.
-
Control: Prepare a control tube containing 1 mL of BSA solution and 0.1 mL of the vehicle used to dissolve the compounds.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the tubes at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of denaturation, can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of oleic acid and its derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, created using Graphviz, illustrate some of the key signaling cascades involved.
NF-κB Signaling Pathway Inhibition
Oleic acid and some of its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Oleic Acid and its derivatives.
PPAR-α Activation by Oleoylethanolamide (OEA)
Oleoylethanolamide (OEA), a derivative of oleic acid, is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[12][13] Activation of PPAR-α plays a role in regulating lipid metabolism and satiety.
Caption: Activation of PPAR-α by the oleic acid derivative, Oleoylethanolamide (OEA).
SIRT1 Activation by Oleic Acid
Oleic acid has been identified as a natural activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism and longevity.[11][14]
Caption: Activation of the deacetylase SIRT1 by Oleic Acid.
Conclusion
The comparative analysis reveals that synthetic derivatives of oleic acid often exhibit enhanced biological activities compared to the parent molecule. Branched-chain derivatives, for instance, show significantly improved anticancer properties.[1] Similarly, amidation and esterification can modulate the antimicrobial and anti-inflammatory efficacy of oleic acid. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore the therapeutic potential of these fascinating molecules. Future investigations should focus on expanding the library of synthetic derivatives and conducting comprehensive in vivo studies to validate the promising in vitro findings.
References
- 1. Anticancer activity of branched-chain derivatives of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sirtuin 1 is involved in oleic acid-induced calf hepatocyte steatosis via alterations in lipid metabolism-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Oleic Acid in Cell Survival: A Comparative Guide to Replicating Apoptosis Findings
For Immediate Release
A Comprehensive Analysis of Oleic Acid's Pro- and Anti-Apoptotic Effects for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the effects of oleic acid (OA) on apoptosis, a critical process in cell regulation and disease. Drawing from a range of experimental data, this document summarizes the dual nature of oleic acid, which can either promote or inhibit programmed cell death depending on the cellular context and experimental conditions. Detailed methodologies for key experiments are provided to aid in the replication of these findings, alongside quantitative data and visual representations of the underlying signaling pathways.
Unveiling the Dual Function of Oleic Acid in Apoptosis
Oleic acid, a monounsaturated fatty acid, exhibits a complex and often contradictory role in the regulation of apoptosis. In numerous cancer cell lines, including tongue squamous cell carcinoma and hepatocellular carcinoma, oleic acid has been demonstrated to be a pro-apoptotic agent.[1][2] Conversely, in cell types such as pancreatic and liver cells, it acts as a protective, anti-apoptotic molecule, particularly in mitigating the toxic effects of saturated fatty acids like palmitic acid.[3][4] This guide dissects these opposing functions to provide a clearer understanding for researchers.
Pro-Apoptotic Effects of Oleic Acid
In various cancer cell models, oleic acid has been shown to induce apoptosis through several key mechanisms. A notable pathway involves the inhibition of the Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation.[1] Treatment with oleic acid leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, while simultaneously increasing the levels of the pro-apoptotic protein p53 and cleaved caspase-3, an executive enzyme in the apoptotic process.[1] Furthermore, oleic acid can stimulate the production of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.[5]
Quantitative Data on Pro-Apoptotic Effects
| Cell Line | Oleic Acid Concentration | Time Point | Percentage of Apoptotic Cells | Key Protein Changes | Reference |
| Tongue Squamous Carcinoma Cells (CAL27) | 150 µM | 24 hours | Up to 12.2 ± 1.05% | ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ p53 | [1] |
| Tongue Squamous Carcinoma Cells (UM1) | 150 µM | 24 hours | Up to 31.2 ± 3.1% | ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ p53 | [1] |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | 300 µM | 48 hours | ~30% increase in cell death | ↓ Bcl-2, ↓ c-Flip, ↓ p-ERK | [2] |
| Jurkat (T lymphocyte) | >100 µM | Not Specified | Increased apoptosis and necrosis | ↑ c-myc, ↑ p53 | [6] |
Anti-Apoptotic Effects of Oleic Acid
In contrast to its effects on cancer cells, oleic acid can shield healthy cells from apoptosis, particularly lipotoxicity induced by saturated fatty acids. In pancreatic AR42J cells, co-treatment with oleic acid significantly attenuates palmitic acid-induced apoptosis.[3] The protective mechanism involves the restoration of the balance between anti-apoptotic and pro-apoptotic proteins of the Bcl-2 family. Oleic acid treatment has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while reducing the levels of pro-apoptotic proteins such as Bak and cleaved caspase-3.[3] This shifts the cellular equilibrium towards survival.
Quantitative Data on Anti-Apoptotic Effects
| Cell Line | Condition | Oleic Acid Concentration | Key Protein Changes | Outcome | Reference |
| Pancreatic AR42J Cells | Palmitic Acid-Induced Apoptosis | 250 µM | ↑ Bcl-2, ↑ Bcl-xL, ↓ Cleaved Caspase-3, ↓ Cleaved PARP | Protection against apoptosis | [3] |
| Hepatocytes (HepG2, HuH7, WRL68) | Palmitic Acid-Induced Apoptosis | 0.66 mM and 1.32 mM | Not specified | Lower apoptosis rate compared to palmitic acid alone | [4] |
| Human Endothelial Cells (EA.hy926) | Oxidative Stress (t-BOOH) | 0.1 - 0.5 µM | Not specified | Prevention of ROS generation | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and replication of the published findings, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing apoptosis.
Figure 1. Pro-Apoptotic Signaling Pathway of Oleic Acid in Cancer Cells.
Figure 2. Anti-Apoptotic Signaling Pathway of Oleic Acid.
Figure 3. General Experimental Workflow for Apoptosis Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture cells to the desired confluence and induce apoptosis with oleic acid as per the experimental design.
-
Harvest cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cell pellet with cold 1X Phosphate-Buffered Saline (PBS) and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation (Adherent Cells):
-
Grow cells on coverslips or in chamber slides. After treatment with oleic acid, wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
-
TdT Labeling Reaction:
-
(Optional) Incubate the sample with Equilibration Buffer for 10 minutes.
-
Prepare the TdT Reaction Mix (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions.
-
Add the TdT Reaction Mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a directly fluorescent-labeled dUTP, wash the cells and mount for microscopy.
-
If using an indirect method (e.g., BrdU), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain with a nuclear stain like DAPI or Hoechst.
-
Visualize using a fluorescence microscope.
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase.
-
Cell Lysate Preparation:
-
After oleic acid treatment, harvest cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. Collect the supernatant.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.
-
Prepare a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction buffer to each well, mix, and incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440-460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and PARP)
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the caspase activity assay.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-PARP) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system. The band intensity corresponds to the protein expression level. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 3. Protective Effects of Oleic Acid Against Palmitic Acid-Induced Apoptosis in Pancreatic AR42J Cells and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleic, Linoleic and Linolenic Acids Increase ROS Production by Fibroblasts via NADPH Oxidase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
Independent Verification of Oleic Acid's Role in Lipid Droplet Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings on the role of oleic acid in inducing lipid droplet formation. It is intended to serve as a resource for researchers in lipid metabolism, cellular biology, and drug development for metabolic diseases. The data presented is collated from independent studies to ensure a comprehensive and unbiased overview.
Comparative Analysis of Oleic Acid's Effect on Lipid Droplet Formation
Oleic acid, a monounsaturated omega-9 fatty acid, has been consistently shown to be a potent inducer of lipid droplet (LD) formation in various cell types. This is a crucial process for storing excess fatty acids, thereby preventing lipotoxicity.[1] The following tables summarize quantitative data from multiple studies, comparing the effects of oleic acid to other fatty acids, primarily the saturated fatty acid, palmitic acid.
| Cell Line | Treatment | Duration | Key Findings | Reference |
| HepG2 | 200 µM Oleic Acid | 2 - 24 hours | ~30-fold increase in LD number at 2h; ~4 and ~6-fold increase in LD volume at 18h and 24h, respectively. | [2] |
| 200 µM Palmitic Acid | 2 - 24 hours | Moderate increase in LD number, but LDs remained small. | [2] | |
| 50, 200, 500 µM Oleic Acid | 24 hours | Concentration-dependent increase in the number and area of fat droplets. | ||
| Huh-7 | 100 µM Oleate (B1233923) | 15 minutes | 2.69-fold increase in lipid droplet formation. | |
| 100 µM Oleate | 3 hours | 5.1-fold increase in lipid droplet formation. | ||
| LMH | 0.375 mmol/L Oleic Acid | 12 hours | Significant increase in lipid droplet number and triglyceride content. | |
| HeLa | 400 µM Oleic Acid | 24 hours | Significant induction of lipid droplet numbers. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature for inducing and analyzing lipid droplet formation.
Protocol 1: Induction of Lipid Droplet Formation in HepG2 Cells
This protocol is adapted from studies investigating the differential effects of oleic and palmitic acid.[2]
-
Cell Culture: HepG2 cells are cultured in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Fatty Acid Preparation: Oleic acid and palmitic acid are dissolved in ethanol (B145695) or conjugated to fatty-acid-free bovine serum albumin (BSA) to create stock solutions. The final concentration used for treatment is typically 200 µM.
-
Treatment: The culture medium is replaced with a medium containing the fatty acid-BSA complex. Cells are incubated for various time points, ranging from 2 to 24 hours.
-
Lipid Droplet Staining: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde. Lipid droplets are then stained with a lipophilic dye such as BODIPY 493/503 or Oil Red O.
-
Imaging and Quantification: Stained lipid droplets are visualized using fluorescence microscopy. The number and volume of lipid droplets per cell are quantified using image analysis software like ImageJ.
Protocol 2: Investigation of Signaling Pathways in Huh-7 Cells
This protocol is based on research identifying the FFAR4-mediated signaling cascade.[3]
-
Cell Culture and Starvation: Huh-7 cells are grown in DMEM with 10% FBS. Prior to the experiment, cells are often serum-starved for 16 hours to reduce basal lipid droplet levels.
-
Oleate Treatment: Starved cells are treated with 100 µM oleate for time points ranging from 15 minutes to 3 hours.
-
Inhibitor Studies: To investigate pathway components, cells can be pre-treated with specific inhibitors such as pertussis toxin (to inhibit G-protein signaling) or LY294002 (a PI3-kinase inhibitor) before oleate stimulation.
-
Lipid Droplet Analysis: Similar to Protocol 1, lipid droplets are stained (e.g., with LD540 dye) and quantified.
-
Western Blotting: To analyze the activation of signaling proteins, cell lysates are collected and subjected to western blotting for phosphorylated forms of proteins like AKT.
Signaling Pathways and Experimental Workflows
The induction of lipid droplet formation by oleic acid is not merely a passive process of lipid uptake but is actively regulated by specific signaling pathways.
A key pathway initiated by oleic acid involves the activation of the long-chain fatty acid receptor FFAR4 (also known as GPR120).[3] This activation triggers a downstream signaling cascade through a pertussis-toxin-sensitive G-protein, leading to the involvement of phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and phospholipase D (PLD).[3] This initial signaling is rapid and does not depend on exogenous lipid uptake, suggesting it primes the cell for lipid storage.[3] A more sustained increase in lipid droplets is then dependent on the actual uptake of fatty acids.[3]
Caption: Oleic Acid Signaling Pathway for Initial Lipid Droplet Formation.
The experimental workflow to investigate the differential effects of oleic acid and palmitic acid on lipid droplet formation and mitochondrial interaction is a multi-step process involving cell culture, fatty acid treatment, and various analytical techniques.
Caption: Experimental Workflow for Comparing Fatty Acid Effects.
References
Oleic Acid's Dichotomous Role in Cancer: A Comparative Analysis Across Cell Types
For Immediate Release
Oleic acid (OA), a monounsaturated fatty acid abundant in olive oil, presents a complex and often contradictory role in cancer biology. While lauded for its health benefits within the context of the Mediterranean diet, its specific effects at the cellular level appear to be highly dependent on the cancer type and its metastatic potential. This guide provides a comparative analysis of OA's effects on various cancer cell lines, supported by experimental data and methodologies, to offer clarity for researchers, scientists, and drug development professionals.
Comparative Effects of Oleic Acid on Cancer Cell Viability and Proliferation
The influence of oleic acid on cancer cell growth is not uniform. In some cancers, it promotes proliferation, while in others, it exhibits inhibitory effects. This disparity is particularly evident when comparing high-metastatic versus low-metastatic cell lines of the same cancer type.
| Cancer Type | Cell Line(s) | Effect on Viability/Proliferation | Key Findings & Citations |
| Breast Cancer | MDA-MB-231 (High-metastatic) | Promotes | Oleic acid enhances cell growth and migration in highly aggressive breast cancer cells.[1][2][3] |
| MCF-7 (Low-metastatic) | Inhibits | In low-metastatic breast cancer cells, oleic acid has been shown to reduce cell proliferation and survival.[1][3] | |
| General | Inhibits | OA can suppress the overexpression of the HER2 (erbB-2) oncogene, which is linked to aggressive tumors.[4][5][6][7] | |
| Prostate Cancer | PC3, DU-145 (High-metastatic) | Promotes | OA was found to increase the proliferation of highly malignant prostate cancer cells.[8] One study, however, noted a reduction in proliferation for PC3 cells.[9] |
| LNCaP | Promotes / Inhibits | The effects are cell-line dependent, with one study showing increased proliferation[9] and another reporting inhibition.[10] | |
| Lung Cancer | A549, H1299 | Inhibits | Oleic acid was shown to inhibit the proliferation and migration of lung cancer cells.[11] |
| Colon Cancer | HCT116 | Promotes | OA promotes the proliferation and migration of colon carcinoma cells, a process enhanced by insulin.[12] |
| Hepatocellular Carcinoma | Hep3B, Huh7.5 | Inhibits | OA treatment leads to a dose-dependent reduction in the viability of liver cancer cells, while not affecting healthy hepatocytes.[13][14] |
| Endometrial Cancer | KLE, Hec-1B, ECC-1, etc. | Inhibits | OA decreases cell viability in a dose-dependent manner across multiple endometrial cancer cell lines, with IC50 values ranging from 369.8 μM to 6762 μM.[15][16] |
Signaling Pathways Modulated by Oleic Acid
Oleic acid exerts its effects by modulating a variety of intracellular signaling pathways. The specific pathway activated or inhibited often dictates the ultimate cellular response, be it proliferation, apoptosis, or migration.
Breast Cancer Signaling
In highly metastatic breast cancer cells like MDA-MB-231, oleic acid activates pro-migratory and survival pathways. It engages free fatty acid receptors (FFAR) which leads to the downstream activation of the PI3K/AKT pathway, a central regulator of cell growth and survival.[17]
Prostate Cancer Signaling
In malignant prostate cancer cells, oleic acid binds to the G protein-coupled receptor FFA1/GPR40. This interaction triggers an increase in intracellular calcium and activates the PI3K/Akt signaling pathway, ultimately promoting a more aggressive phenotype.[8]
Lung Cancer Signaling
In lung cancer cells, oleic acid takes a different route, inducing a form of iron-dependent cell death called ferroptosis. It inhibits the expression of Syndecan-4 (SDC4) and downregulates key components of the antioxidant system, such as SLC7A11 and GPX4, while upregulating ACSL4, a crucial enzyme in ferroptosis execution.[11]
Colon Cancer Signaling
In colorectal cancer cells with KRAS and p53 mutations, oleic acid can promote metastasis through a pathway involving Angiopoietin-like 4 (ANGPTL4), integrins, and the subsequent expression of Interleukin-8 (IL-8) and NADPH Oxidase 4 (NOX4), leading to increased reactive oxygen species (ROS) production.[18]
Experimental Protocols
Standardized methodologies are crucial for the accurate interpretation and comparison of data. Below are summarized protocols for key experiments cited in the literature.
Cell Viability and Proliferation Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Oleic Acid Preparation: Oleic acid is typically dissolved in ethanol (B145695) or DMSO and then complexed with fatty-acid-free Bovine Serum Albumin (BSA) in serum-free media to enhance solubility and cellular uptake. A BSA-only solution serves as the vehicle control.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of OA-BSA complex or BSA control.
-
After a specified incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Following a 2-4 hour incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[3][9][19]
-
Cell Migration Assay
-
Transwell (Boyden Chamber) Assay:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate.
-
The lower chamber is filled with media containing a chemoattractant (e.g., FBS or specific growth factors).
-
Cancer cells, pre-treated with OA-BSA or BSA control in serum-free media, are seeded into the upper chamber.
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.[19]
-
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment with OA-BSA or BSA control, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[19]
-
Conclusion
The biological effects of oleic acid on cancer cells are multifaceted and context-dependent. Its ability to promote malignancy in some cancer types, such as highly metastatic breast and prostate cancer, while inhibiting growth and inducing cell death in others like lung and liver cancer, underscores the complexity of lipid metabolism in oncology. For drug development professionals, these findings suggest that targeting fatty acid metabolism is a viable strategy, but therapeutic approaches must be tailored to the specific cancer type and its unique metabolic dependencies. Further research is warranted to fully elucidate the molecular switches that determine whether oleic acid acts as a friend or foe in different tumorigenic environments.
References
- 1. High metastaticgastric and breast cancer cells consume oleic acid in an AMPK dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Obesity and Breast Cancer: Current Insights on the Role of Fatty Acids and Lipid Metabolism in Promoting Breast Cancer Growth and Progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Antitumor effect of oleic acid; mechanisms of action: a review. | Semantic Scholar [semanticscholar.org]
- 7. Oleic acid kills breast cancer cells in lab study [nutraingredients.com]
- 8. Oleic acid promotes prostate cancer malignant phenotype via the G protein-coupled receptor FFA1/GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugated Linoleate Reduces Prostate Cancer Viability Whereas the Effects of Oleate and Stearate Are Cell Line-dependent | Anticancer Research [ar.iiarjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Oleic Acid Inhibits SDC4 and Promotes Ferroptosis in Lung Cancer Through GPX4/ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Oleic Acid and Insulin as Key Characteristics of T2D Promote Colorectal Cancer Deterioration in Xenograft Mice Revealed by Functional Metabolomics [frontiersin.org]
- 13. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 14. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleic acid-induced metastasis of KRAS/p53-mutant colorectal cancer relies on concurrent KRAS activation and IL-8 expression bypassing EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different Biological Action of Oleic Acid in ALDHhigh and ALDHlow Subpopulations Separated from Ductal Carcinoma In Situ of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oleaside A: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Oleaside A based on established protocols for potentially hazardous natural products and cytotoxic compounds. No specific Safety Data Sheet (SDS) for "this compound" was found. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS if available before handling or disposing of this compound.
This compound, an oleanane-type triterpenoid (B12794562) saponin, belongs to a class of natural products known for a wide range of biological activities. Some saponins (B1172615) have demonstrated cytotoxic properties, and therefore, this compound should be handled and disposed of with caution as a potentially hazardous chemical. The following procedures are based on general principles of laboratory safety and hazardous waste management.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, a thorough hazard assessment is crucial. Due to the potential bioactivity of oleanane (B1240867) saponins, it is essential to minimize exposure.
Required PPE:
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosol formation, a properly fitted respirator may be necessary.
All PPE that comes into contact with this compound is considered contaminated and must be disposed of as hazardous waste.[1]
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste at the point of generation is critical to ensure safe handling and disposal.[2][3] Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.[2][4]
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired solid this compound, contaminated lab supplies (e.g., weighing papers, pipette tips, wipes), and contaminated PPE.[4] | A dedicated, leak-proof hazardous waste container made of compatible material (e.g., high-density polyethylene) with a secure lid.[3][4][5] The container should be clearly labeled. |
| Liquid Waste | Solutions containing this compound, including experimental solutions and solvent rinsates from cleaning contaminated glassware.[4] | A dedicated, leak-proof hazardous liquid waste container.[3][4] If a flammable solvent was used, the container must be stored in a flammable liquid storage cabinet.[4] The container must be kept closed.[2][3] |
| Sharps Waste | Needles, syringes, or glass vials contaminated with this compound. | A designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[5][6] |
| Empty Containers | Original containers of this compound. | Containers that held acutely hazardous chemicals must be triple-rinsed with a suitable solvent.[2][7][8] The rinsate must be collected as hazardous liquid waste.[8] The rinsed container can then be disposed of. |
Step 3: Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.[3]
Labeling Requirements:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound (Oleanane Saponin)".
-
An indication of the hazards (e.g., "Potentially Cytotoxic," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[9] Ensure that incompatible waste types are segregated to prevent dangerous reactions.[2][3]
Step 4: Final Disposal Procedure
The final disposal of hazardous waste must be managed by trained professionals.
-
Secure Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.[1] Do not overfill containers; a general rule is to fill them to no more than three-quarters full.[1]
-
Contact EHS: Follow your institution's procedures to schedule a pickup of the hazardous waste by the EHS department.[4]
-
Documentation: Complete any required hazardous waste disposal forms, providing as much information as possible about the waste stream.[1]
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) prohibits the sewering of hazardous pharmaceutical waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from work with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. danielshealth.ca [danielshealth.ca]
Essential Safety and Logistical Information for Handling Oleaside A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE) and safety procedures for handling Oleaside A, a plant-derived saponin. As no specific safety data sheet (SDS) is available for this compound, this guidance is based on the general safety protocols for handling plant-derived saponins.
Operational Plan and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following operational plan outlines the necessary steps and corresponding PPE.
1. Hazard Assessment: Before handling, a thorough risk assessment should be conducted to identify potential hazards. Saponins, in general, can cause eye irritation and may cause respiratory irritation if inhaled.[1][2][3]
2. Engineering Controls: Whenever possible, handle this compound in a well-ventilated area.[1][2] A chemical fume hood is recommended to minimize the inhalation of any dust or aerosols.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3]
3. Personal Protective Equipment (PPE): A multi-layered PPE approach is essential for comprehensive protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be required for splash protection. | To protect against eye irritation from dust or splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1] | To prevent skin contact. |
| Body Protection | A laboratory coat must be worn.[3] For larger quantities or when there is a risk of splashing, consider a splash-resistant chemical apron.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[3] | To prevent respiratory tract irritation from inhaling dust or aerosols.[1] |
4. Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in the work area.[4]
Experimental Protocols: Safe Handling and Disposal
Methodology for Safe Handling:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound.
-
Weighing and Transfer: Conduct weighing and transferring of solid this compound in a chemical fume hood to contain any dust. Use non-sparking tools.[1][2]
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and PPE, should be collected in a designated, labeled, and sealed container.[4]
-
Waste Disposal: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]
-
Container Disposal: Contaminated packaging should be handled in the same way as the substance itself.[4] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
